Dichlorophen
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWOSOZYLHTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021824 | |
| Record name | Dichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO] | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorophen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
97-23-4 | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorophen [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorophen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dichlorophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-methylenebis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorophen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1J0JOU64O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
351 to 352 °F (NTP, 1992), 177-178 °C | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dichlorophen from p-Chlorophenol and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dichlorophen, an antimicrobial agent effective against fungi, bacteria, and other microorganisms, through the reaction of p-chlorophenol and formaldehyde.[1] this compound's utility as an industrial preservative and in hygiene and medicine necessitates a thorough understanding of its synthesis to ensure high purity and yield.[2] This document details the underlying reaction mechanism, experimental protocols, and quantitative data derived from established synthesis methodologies.
Reaction Mechanism and Synthesis Pathway
The synthesis of this compound from p-chlorophenol and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution. The reaction is typically carried out in the presence of sulfuric acid, which serves as a catalyst.[2][3]
The reaction mechanism can be broken down into the following key steps:
-
Protonation of Formaldehyde: In the acidic medium, formaldehyde is protonated to form a highly reactive carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring of p-chlorophenol attacks the carbocation. This attack is directed to the ortho position relative to the hydroxyl group due to its activating and ortho-, para-directing influence.
-
Formation of a Hydroxymethyl Intermediate: This step results in the formation of a hydroxymethyl-p-chlorophenol intermediate.
-
Second Electrophilic Substitution: The hydroxymethyl intermediate is protonated and subsequently loses a water molecule to form another carbocation. This carbocation then undergoes a second electrophilic aromatic substitution with another molecule of p-chlorophenol.
-
This compound Formation: The final step involves the deprotonation of the intermediate to yield the this compound molecule, 2,2'-methylenebis(4-chlorophenol).[4][5]
The overall reaction is a condensation reaction where two molecules of p-chlorophenol are linked by a methylene bridge derived from formaldehyde.
Experimental Protocols
The synthesis of this compound is well-documented in patent literature, which provides detailed experimental procedures. The following protocol is a synthesized representation of these methods.[2][3]
Materials and Equipment
-
p-Chlorophenol
-
Formaldehyde (30-44% aqueous solution)[3]
-
Nitrogen gas
-
Reaction kettle with stirring mechanism, temperature control, and nitrogen inlet
-
Filtration apparatus
-
Drying oven
Procedure
-
Reaction Setup: A mixture of water and concentrated sulfuric acid is prepared in the reaction kettle to achieve the desired concentration (typically 50-60%).[3] The kettle is then flushed with nitrogen to create an inert atmosphere, which is crucial as the reaction should be carried out with the substantial exclusion of oxygen.[2]
-
Reactant Addition: The reaction is initiated by introducing a small portion (1-6% by weight) of the total p-chlorophenol into the sulfuric acid medium at a controlled temperature of 45-75°C (preferably 50-60°C).[2] Subsequently, the remaining p-chlorophenol and the aqueous formaldehyde solution are added concurrently and at a constant rate over a period of 5 to 50 hours (preferably 8 to 15 hours).[2] A stoichiometric excess of formaldehyde is generally used.[2]
-
Reaction Monitoring and Control: The temperature of the reaction mixture is maintained within the specified range throughout the addition of reactants and for a subsequent stirring period of several hours to ensure the reaction goes to completion.[3]
-
Product Isolation: Upon completion, the resulting this compound suspension is separated from the sulfuric acid by filtration.[2][3]
-
Purification: The filtered this compound cake is washed with water to remove residual acid and other water-soluble impurities.[2] The product is then dried. For pharmaceutical applications requiring higher purity, recrystallization from an aprotic solvent such as toluene can be performed.[3]
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound as described in the literature.
Table 1: Reaction Conditions and Stoichiometry
| Parameter | Value | Reference |
| p-Chlorophenol to Formaldehyde Molar Ratio | 2 : 1.01 - 1.09 | [2] |
| Sulfuric Acid Concentration | 40 - 70% by weight (preferably 50-60%) | [2][3] |
| Reaction Temperature | 45 - 75 °C (preferably 50-60°C) | [2] |
| Reaction Time | 5 - 50 hours (preferably 8-15 hours) | [2] |
| This compound in Final Suspension | 15 - 30% by weight (preferably 20-25%) | [3] |
Table 2: Product Specifications
| Parameter | Value | Reference |
| Yield (based on p-chlorophenol) | Up to 99% | [3] |
| Melting Point | Above 172 °C (Chemically pure: 177-178 °C) | [2][3] |
| p-Chlorophenol Impurity | 0.5 - 0.8% | [2][3] |
| Solubility in 10% NaOH | At least 50% by weight without residue | [2][3] |
| Insoluble Residue in Butanol (40% w/w solution) | Less than 0.3 - 0.5% by weight | [2][3] |
Purity and Analysis
The purity of the synthesized this compound is a critical parameter, especially for its application in hygiene and medicine.[2] The primary impurity is unreacted p-chlorophenol, along with other low molecular weight impurities that can lower the melting point.[2] The trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol can also be a significant impurity, constituting 5% to 10% by weight of the technical product.[4]
Analytical methods to assess purity include:
-
Melting Point Determination: A sharp melting point close to 177-178 °C indicates high purity.[2]
-
Solubility Tests: The solubility in aqueous alkali and alcohols can be used to gauge purity.[2]
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard method for quantifying the levels of this compound and its impurities.
Conclusion
The synthesis of this compound from p-chlorophenol and formaldehyde is a well-established industrial process. By carefully controlling reaction parameters such as temperature, reactant stoichiometry, and reaction time in an inert atmosphere, high yields of this compound with acceptable purity for technical applications can be achieved. For pharmaceutical-grade material, a final recrystallization step is necessary. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this compound-based products.
References
- 1. benchchem.com [benchchem.com]
- 2. US4127735A - Preparation of dichlorophene - Google Patents [patents.google.com]
- 3. DE2551498B1 - METHOD FOR THE PRODUCTION OF DICHLOROPHENS - Google Patents [patents.google.com]
- 4. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Dichlorophen for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophen is a multifaceted compound with a long history of use as an anthelmintic, fungicide, and antimicrobial agent.[1] Its broad spectrum of activity has garnered significant interest in various research fields, including drug development and toxicology. Understanding the fundamental physicochemical properties of this compound is paramount for designing and interpreting experiments, developing novel formulations, and elucidating its mechanisms of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its key signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2,2'-Methylenebis(4-chlorophenol) | [2],[3] |
| CAS Number | 97-23-4 | [2],[4] |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ | [2],[4] |
| Molecular Weight | 269.12 g/mol | [2],[4] |
| Appearance | White to slightly cream or light pink-colored powder | [2] |
| Odor | Slight phenolic odor | [2] |
Table 2: Quantitative Physicochemical Data of this compound
| Property | Value | Temperature (°C) | Method | Source(s) |
| Melting Point | 177-178 °C | Capillary Method | [5] | |
| 177.5 °C | [1] | |||
| 168-172 °C | [5],[6] | |||
| Boiling Point | 418.7 ± 40.0 °C (Predicted) | [5] | ||
| 246 °C at 760 mmHg | [7] | |||
| Water Solubility | 30 mg/L | 25 | Shake-Flask | [8] |
| <100 mg/L | 22 | [9] | ||
| Solubility in Organic Solvents | Soluble in methanol, ether | [5],[10] | ||
| Sparingly soluble in toluene | [2],[10] | |||
| pKa | pK₁: 7.6, pK₂: 11.5 | 25 | [5],[9] | |
| LogP (Octanol-Water Partition Coefficient) | 4.26 | [2],[8] | ||
| Vapor Pressure | 1.3 x 10⁻⁵ Pa | 25 | [5],[9] | |
| 1 x 10⁻¹⁰ mmHg | 25 | [7] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for research and development. The following sections provide detailed methodologies for key experiments.
Determination of Melting Point by Capillary Method
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube onto the powder to introduce a small amount of the sample.[11]
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[10]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.[10]
-
Heating:
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[12]
-
Reporting: Report the melting point as a range. For pure compounds, this range is typically narrow. A broad melting range may indicate the presence of impurities.[4]
Determination of Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water).
Materials:
-
This compound sample
-
Solvent of interest (e.g., distilled water, organic solvents)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker at a constant temperature
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of undissolved solid is essential to ensure saturation.[13]
-
Equilibration: Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the suspension.[3]
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Filter the sample through a chemically inert syringe filter to remove any remaining solid particles.[3]
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC-UV.[3]
-
Calculation and Reporting: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature. Report the solubility in units such as mg/L or mol/L.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) (pKa) of this compound.
Materials:
-
This compound sample
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
High-purity water (degassed)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water. If solubility is low, a co-solvent may be used, but the pKa value will be specific to that solvent mixture.[9] The concentration should be at least 10⁻⁴ M.[8]
-
Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[8]
-
Titration:
-
For the acidic phenolic protons of this compound, titrate the solution with the standardized NaOH solution.
-
Add the titrant in small, known increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.[15]
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant added.
-
The equivalence point(s) can be identified as the point(s) of steepest inflection in the titration curve.
-
The pKa value(s) correspond to the pH at the half-equivalence point(s).[7]
-
-
Reporting: Report the determined pKa value(s) at the specified temperature.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To determine the LogP of this compound, a measure of its lipophilicity.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.
-
Partitioning:
-
Accurately weigh a small amount of this compound and dissolve it in either the water-saturated octanol or the octanol-saturated water.
-
Place known volumes of the octanol and water phases into a separatory funnel or centrifuge tube. The volume ratio should be chosen based on the expected LogP.[16]
-
Add the this compound solution to the funnel/tube.
-
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the this compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Sample Collection and Quantification: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the octanol and water phases using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase.
-
P = [this compound]octanol / [this compound]water
-
-
Reporting: The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a this compound sample and quantify any impurities.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]
-
HPLC-grade methanol and water
-
Acetic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: A common mobile phase for this compound analysis is a mixture of methanol and water, for example, in a 75:25 (v/v) ratio. The mobile phase may be modified with a small amount of acetic acid (e.g., 1%) to improve peak shape.[17]
-
Standard Solution Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a known concentration.[17]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Identify any other peaks as impurities.
-
Calculate the percentage purity of the this compound sample by area normalization (assuming all components have a similar response factor at the detection wavelength) or by using a calibration curve for the main component and any identified impurities if standards are available.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through at least two distinct mechanisms: the uncoupling of oxidative phosphorylation and the inhibition of tubulin polymerization.
Uncoupling of Oxidative Phosphorylation
This compound acts as a classical protonophore, disrupting the process of oxidative phosphorylation in mitochondria.[20] This leads to a dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.
Caption: this compound acts as a protonophore, dissipating the proton gradient and uncoupling ATP synthesis.
The protonophoric action of this compound involves it picking up protons in the acidic intermembrane space and releasing them into the more alkaline mitochondrial matrix, thereby bypassing ATP synthase.[21] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat.[14] This disruption of cellular energy metabolism can lead to apoptosis, particularly through the mitochondrial pathway, involving a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspases.[2]
Inhibition of Tubulin Polymerization
Recent studies have identified this compound as a tubulin-binding agent that acts as a mitotic inhibitor.[1] It disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Liquid chromatographic analysis of this compound and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. jk-sci.com [jk-sci.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov.tw [fda.gov.tw]
- 18. deswater.com [deswater.com]
- 19. asianpubs.org [asianpubs.org]
- 20. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorophen's Role in Uncoupling Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophen, a halogenated phenol, is recognized for its broad biological activity, including anthelmintic, fungicide, and bactericide properties.[1][2] Beyond these applications, this compound is a potent uncoupler of oxidative phosphorylation. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced uncoupling of oxidative phosphorylation, tailored for a scientific audience.
Core Mechanism of Action: Protonophoric Activity
Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process is tightly coupled, meaning that electron transport through the respiratory chain is linked to the pumping of protons across the inner mitochondrial membrane, creating a proton-motive force that drives ATP synthase.[3][4][5]
Uncouplers like this compound disrupt this coupling.[6][7] this compound, as a lipophilic weak acid, acts as a protonophore.[6] It readily diffuses across the inner mitochondrial membrane in its protonated state. In the alkaline mitochondrial matrix, it releases a proton, dissipating the crucial proton gradient. The anionic form then returns to the intermembrane space, picks up another proton, and repeats the cycle. This shuttling of protons effectively short-circuits the ATP synthase, uncoupling electron transport from ATP production.[3][5] Consequently, the energy generated by the electron transport chain is dissipated primarily as heat.[5][8]
Quantitative Effects of this compound on Mitochondrial Function
The uncoupling activity of this compound leads to measurable changes in several key mitochondrial parameters. The following table summarizes quantitative data from various studies. It is important to note that the specific effects can be concentration-dependent and may vary based on the experimental model (e.g., isolated mitochondria vs. whole cells).[9]
| Parameter | Effect of this compound | Concentration Range | Model System | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | 10 µM and above | Isolated rat liver mitochondria | [9] |
| ATP Levels | Decrease | 0.4 µM and above | Isolated rat liver mitochondria | [9] |
| Oxygen Consumption Rate (OCR) | Increase (initially) | Not specified | General effect of uncouplers | [10] |
| DNA Damage | Increase | Not specified | Rat leukocytes | [11] |
| Apoptosis | Induction | Not specified | Rat leukocytes, Grass carp hepatocytes | [11][12] |
Signaling Pathways and Cellular Consequences
The dissipation of the mitochondrial membrane potential and subsequent decrease in ATP synthesis trigger a cascade of cellular events. Chronic exposure to uncouplers can lead to cellular stress and, in some cases, apoptosis. This compound has been shown to induce apoptosis through the mitochondria-dependent pathway, characterized by a reduced mitochondrial membrane potential and an increased Bax/Bcl-2 ratio.[12] Furthermore, studies have indicated that this compound can induce DNA damage and alter the cell cycle, leading to immunotoxic effects on leukocytes.[11]
Caption: this compound's impact on mitochondrial function and subsequent signaling.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A common method to assess ΔΨm involves the use of cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or DiIC1(5).[13][14] These dyes accumulate in the mitochondria driven by the negative membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Protocol using DiIC1(5) and Flow Cytometry:
-
Cell Preparation: Suspend cultured cells in warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Control Setup: For a positive control for depolarization, add a known uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a final concentration of 50 µM and incubate at 37°C for 5 minutes.[13]
-
Staining: Add DiIC1(5) to the cell suspension to a final concentration of 50 nM.[13]
-
Incubation: Incubate the cells at 37°C and 5% CO2 for 15 to 30 minutes.[13]
-
Optional Wash: Cells can be washed once with warm PBS to remove excess dye.[13]
-
Analysis: Resuspend the cells in PBS and analyze using a flow cytometer with an excitation of 633 nm and far-red emission filters.[13] A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells indicates a loss of ΔΨm.
Measurement of Oxygen Consumption Rate (OCR)
OCR is a key indicator of mitochondrial respiration. Fluorescence-based oxygen-sensitive probes or polarographic methods can be used for its measurement.[10][15] The Seahorse XF Analyzer is a common instrument for real-time OCR measurements.[15]
General Workflow for OCR Measurement:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a CO2-free incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Mito Stress Test: A standard assay involves the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler, used as a positive control to measure maximal respiration), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
Data Analysis: The instrument software calculates OCR at baseline and after each injection. This compound-treated cells are expected to show an increased basal OCR, mimicking the effect of FCCP.
Caption: Workflow for key experiments to assess mitochondrial uncoupling.
Conclusion
This compound serves as a classic example of a protonophoric uncoupler of oxidative phosphorylation. Its ability to dissipate the mitochondrial proton gradient leads to a decrease in ATP synthesis, an increase in oxygen consumption, and the generation of heat. These biochemical effects have significant downstream consequences, including the potential induction of apoptosis and cellular damage. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed mechanisms and quantitative effects of this compound and other potential mitochondrial uncouplers in various biological systems. A thorough understanding of these processes is crucial for drug development, toxicology, and fundamental cell biology research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [sitem.herts.ac.uk]
- 3. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AOP-Wiki [aopwiki.org]
- 5. tutorchase.com [tutorchase.com]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D), isolated and in a formulated product, on the functional parameters of isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicogenetic evaluation of dichlorophene in peripheral blood and in the cells of the immune system using molecular and flow cytometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Dichlorophen as an Anthelmintic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dichlorophen (2,2'-methylenebis(4-chlorophenol)) is a chlorinated phenol compound that has been utilized as a taeniacide, fungicide, and antimicrobial agent.[1] In veterinary medicine, it is often used in combination with other compounds for the broad-spectrum control of intestinal parasites in companion animals.[1] Its efficacy against tapeworms such as Taenia saginata and its potential utility against Hymenolepis nana have been noted.[2] This document aims to provide a comprehensive technical resource on the anthelmintic properties of this compound, with a focus on its molecular mechanisms and the methodologies to study them.
Efficacy of this compound
While this compound is recognized for its effectiveness in clearing a significant proportion of tapeworm infections, specific concentration-response data (e.g., EC₅₀, IC₅₀) are not well-documented in publicly available literature. The following table summarizes the qualitative anthelmintic efficacy of this compound against various helminths.
| Helminth Species | Efficacy Description | References |
| Taenia saginata | Effective in clearing a large proportion of infections. | [2] |
| Taenia solium | Susceptible to this compound. | [2] |
| Diphyllobothrium latum | Suggested to be useful against infections. | [2] |
| Hymenolepis nana | Suggested to be useful against infections. | [2] |
| Cestodes (general) | Effective anthelmintic (Cestodes). | [3] |
Proposed Mechanisms of Action
The anthelmintic activity of this compound is attributed to two primary proposed mechanisms: the uncoupling of oxidative phosphorylation and the inhibition of tubulin polymerization.
Uncoupling of Oxidative Phosphorylation
As a phenolic compound, this compound is thought to act as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane of the parasite. This action uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of the parasite's energy reserves and ultimately, paralysis and death.
Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.
Inhibition of Tubulin Polymerization
Recent findings suggest that this compound may also exert its anthelmintic effect by acting as a tubulin-binding mitotic inhibitor.[1] By binding to β-tubulin, a key component of microtubules, this compound can disrupt the polymerization of these critical cytoskeletal structures. This interference would impair essential cellular processes in the parasite, such as cell division, nutrient absorption, and motility, leading to its demise.
References
Dichlorophen: An In-depth Technical Guide to its Antifungal and Antialgal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorophen (CAS 97-23-4) is a chlorinated bisphenol compound recognized for its broad-spectrum biocidal properties, including significant activity against fungi and algae.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism, leading to cell death.[1] This technical guide provides a comprehensive overview of the antifungal and antialgal spectrum of activity of this compound, details the experimental protocols for its evaluation, and illustrates key mechanisms and workflows through diagrammatic representations. While this compound is known to be an effective fungicide and algicide, publicly available quantitative data on its potency against specific species are limited.[2][3]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The principal mode of biocidal action for this compound is its function as a protonophore, which uncouples the electron transport chain from ATP synthesis in mitochondria.[1] As a weakly acidic compound, this compound can diffuse across the inner mitochondrial membrane in its protonated state. In the alkaline mitochondrial matrix, it releases a proton (H+), dissipating the critical proton gradient. This disruption of the proton-motive force inhibits ATP synthase, leading to a halt in cellular energy production and subsequent cell death.[4]
Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.
Antifungal Spectrum of Activity
This compound is utilized as a fungicide and bactericide for the protection of materials such as textiles and is an active ingredient in some topical preparations for conditions like athlete's foot.[5] Despite its established use, comprehensive public data detailing its minimum inhibitory concentrations (MICs) against a wide range of fungal species are scarce. However, recent research has demonstrated its efficacy against clinically relevant, drug-resistant yeasts.
Table 1: Quantitative Antifungal Activity of this compound
| Fungal Species | Strain Information | Method | MIC (mg/L) | Reference |
|---|---|---|---|---|
| Candida albicans | Fluconazole-Resistant Strains | Broth Microdilution | ≤ 32 | [3] |
| Various Cellulolytic Fungi | Not Specified | Not Specified | Data Not Available |[6] |
Note: The available scientific literature from the search lacks a broad-spectrum analysis of this compound's MIC values against multiple fungal species. The data presented reflects the specific findings available.
Antialgal Spectrum of Activity
Table 2: Quantitative Antialgal Activity of this compound
| Algal Species | Method | 72h EC50 (mg/L) | Reference |
|---|---|---|---|
| Chlorella vulgaris | OECD 201 | Data Not Available | - |
| Scenedesmus subspicatus | OECD 201 | Data Not Available | - |
Note: Despite this compound's known algicidal properties, specific EC50 values against common freshwater algae were not found in the searched scientific literature.
Experimental Protocols
Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) for yeasts like Candida spp. is performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 document.[7][8]
Protocol: CLSI M27 Broth Microdilution Method
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired final concentrations in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the yeast isolate on an appropriate agar medium. Prepare a suspension of the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1–5 x 10⁶ CFU/mL).
-
Inoculum Standardization: Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterility control. Incubate the plates at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent (typically ≥50%) reduction in growth compared to the drug-free control well. This can be assessed visually or with a spectrophotometer.[9]
References
- 1. This compound | Antimicrobial Agent & Preservative [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. The discovery of potential phosphopantetheinyl transferase Ppt2 inhibitors against drug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. scbt.com [scbt.com]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Biocidal Properties of Chlorinated Bisphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated bisphenols are a class of chemical compounds characterized by two phenolic rings linked by a bridging group, with chlorine atoms substituted on the aromatic rings. This structural motif imparts significant biocidal activity, making them effective against a broad spectrum of microorganisms, including bacteria and fungi. Their mechanisms of action are multifaceted, primarily involving the disruption of cellular membranes, inhibition of essential enzymatic processes, and induction of oxidative stress, ultimately leading to microbial cell death. This technical guide provides a comprehensive overview of the biocidal properties of chlorinated bisphenols, presenting quantitative data, detailed experimental protocols, and visualizations of the key mechanisms and workflows involved in their study.
Data Presentation: Biocidal Activity of Chlorinated Bisphenols
The biocidal efficacy of chlorinated bisphenols is quantitatively assessed through parameters such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for representative chlorinated bisphenols against various bacterial and fungal species.
Table 1: Antibacterial Activity of Chlorinated Bisphenols (MIC and MBC in µg/mL)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Triclosan | Staphylococcus aureus | 0.03 - 64 | >4 | [1] |
| Escherichia coli | 0.5 - 64 | - | [2] | |
| Hexachlorophene | Staphylococcus aureus | 0.5 - 4 | - | [2] |
| Gram-negative bacteria | >64 | - | [2] | |
| Dichlorophen | Acinetobacter calcoaceticus | 8 (liquid media) | - |
Note: '-' indicates data not available.
Table 2: Antifungal Activity of Chlorinated Bisphenols (MIC and MFC in µg/mL)
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Triclosan | Candida albicans | - | 16 | [3] |
| Chlorophenol derivative | Aspergillus spp. | Effective at lower than manufacturer's recommendation | - | [4] |
Note: '-' indicates data not available. The study on the chlorophenol derivative did not provide specific MIC values but indicated efficacy.
Core Mechanisms of Biocidal Action
The biocidal activity of chlorinated bisphenols stems from their ability to interfere with multiple critical cellular processes in microorganisms.
Disruption of Cell Membrane Integrity
Chlorinated bisphenols, due to their lipophilic nature, can integrate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity, leading to increased permeability.[1] The consequence is the leakage of essential intracellular components, such as ions and metabolites, which destabilizes the cell's internal environment and ultimately leads to cell death.[1] Hexachlorophene, for instance, is particularly effective against Gram-positive bacteria like Staphylococcus aureus because it readily disrupts their cell membrane integrity.[2][5]
Inhibition of Key Enzymatic Pathways
A primary mode of action for some chlorinated bisphenols is the targeted inhibition of essential enzymes. Triclosan is a well-studied example that specifically inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for fatty acid synthesis in bacteria. By blocking this pathway, triclosan prevents the formation of lipids necessary for building and maintaining cell membranes, thereby halting bacterial growth.
Uncoupling of Oxidative Phosphorylation
Certain chlorinated bisphenols, such as this compound, can act as uncouplers of oxidative phosphorylation in mitochondria.[6] This process disrupts the electron transport chain, dissipating the proton gradient that is essential for ATP synthesis. The resulting energy depletion leads to metabolic collapse and microbial cell death.[6]
Induction of Apoptosis in Fungi
In fungi, some chemical stressors can trigger a programmed cell death process analogous to apoptosis in higher eukaryotes. This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[7] While the specific role of chlorinated bisphenols in inducing fungal apoptosis is an area of ongoing research, it represents a potential mechanism for their fungicidal activity.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate some of the known and proposed signaling pathways and mechanisms of action for chlorinated bisphenols.
Experimental Protocols
Standardized methods are crucial for the accurate determination of the biocidal activity of chemical compounds. The following are detailed protocols for key assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Stock Solution: Prepare a stock solution of the chlorinated bisphenol in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies).
Antifungal Susceptibility Testing (Broth Microdilution for Yeasts)
-
Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Inoculum Preparation: Prepare a yeast suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Procedure: Follow the same serial dilution and inoculation procedure as for the bacterial MIC determination, using the prepared fungal inoculum and RPMI-1640 medium.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Determination of Minimum Fungicidal Concentration (MFC): The MFC is determined similarly to the MBC, by subculturing from clear wells onto SDA plates and incubating until growth is seen in the control. The MFC is the lowest concentration that results in no fungal growth.
Experimental Workflow for Biocidal Compound Evaluation
The following diagram illustrates a typical workflow for the screening and evaluation of new biocidal compounds.
Conclusion
Chlorinated bisphenols represent a significant class of biocidal agents with potent activity against a wide range of microorganisms. Their effectiveness is attributed to their ability to disrupt fundamental cellular processes, including membrane integrity and key enzymatic pathways. This guide has provided a consolidated resource of their quantitative biocidal activities, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. Further research into the specific molecular targets and signaling pathways affected by a broader range of chlorinated bisphenols will be crucial for the development of new and more effective antimicrobial and antifungal agents. The provided workflows and protocols offer a standardized framework for such future investigations.
References
- 1. What is the mechanism of Hexachlorophene? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vitro activity of disinfectants against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Hexachlorophene used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Dichlorophen: A Putative Tubulin-Binding Mitotic Inhibitor – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorophen, a halogenated phenolic compound, has demonstrated cytotoxic effects, including the induction of apoptosis and alterations in the cell cycle.[1] While direct evidence is still emerging, substantial data from structurally related compounds, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), strongly suggest a mechanism of action involving the disruption of microtubule dynamics through direct binding to tubulin. This technical guide synthesizes the available evidence to propose a putative mechanism for this compound as a tubulin-binding mitotic inhibitor, provides quantitative data from related compounds, and details the essential experimental protocols required to validate this hypothesis.
Putative Mechanism of Action
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle during cell division. Disruption of their dynamics is a well-established anti-cancer strategy. The proposed mechanism for this compound's anti-mitotic activity is predicated on its ability to act as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis.
Based on studies of the structurally similar compound 2,4-D, this compound is hypothesized to bind to tubulin at or near the colchicine-binding site, which is located at the interface between the α and β subunits.[2][3] This binding is thought to prevent the conformational changes necessary for tubulin dimers to polymerize into microtubules.[2] The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1] If the mitotic arrest is sustained, the cell is ultimately driven into apoptosis.[1]
Quantitative Data Summary
Direct quantitative data for the interaction of this compound with tubulin is not yet available in published literature. However, the data for the related compound, 2,4-Dichlorophenoxyacetic acid, provides a strong surrogate for estimating its potential activity. Additionally, cytotoxicity data for some this compound derivatives are available.
Table 1: Tubulin Interaction and Cytotoxicity Data
| Compound | Parameter | Value | Cell Line(s) | Source(s) |
| 2,4-Dichlorophenoxyacetic acid | Tubulin Binding Constant (Kd) | 22.82 ± 1.29 µM | - | [2][3] |
| Microtubule Depolymerization IC50 | 212 ± 1.63 µM | - | [2] | |
| Cytotoxicity IC50 (72h) | 126 ± 2.25 µM | A549 (Lung Carcinoma) | [2] | |
| Cytotoxicity IC50 (72h) | 115 ± 4.39 µM | WI38 (Normal Lung Fibroblast) | [2] | |
| Symmetrical chlorophenylamino-s-triazine derivatives | Cytotoxicity IC50 | 1.71 - 11.02 µM | MCF7 (Breast), C26 (Colon) | [4] |
Note: The data for 2,4-Dichlorophenoxyacetic acid is presented as a proxy due to its structural similarity to this compound and should be experimentally verified for this compound itself.
Experimental Protocols
The following protocols are standard methods for investigating a compound's potential as a tubulin-binding mitotic inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in water
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive Control: Nocodazole or Colchicine
-
Vehicle Control: DMSO
-
Pre-chilled, clear, flat-bottom 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice and use within one hour.
-
Prepare a tubulin polymerization mix on ice containing tubulin, 1 mM GTP, and 10% glycerol in GTB.
-
Prepare serial dilutions of this compound in GTB. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the this compound dilutions, positive control, or vehicle control to the wells of the 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance).
-
Calculate the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Viability/Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[7]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom microplates
-
Microplate reader capable of reading absorbance at 510-570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound-containing medium. Include vehicle controls (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4°C for 1 hour.
-
Wash the plates four to five times with slow-running tap water and allow to air dry completely.[8]
-
-
Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plates to air dry.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes.
-
Read the absorbance at ~565 nm.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the microtubule network within cells to observe morphological changes induced by this compound.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips and allow them to adhere.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Observe changes in microtubule structure, such as depolymerization, and mitotic spindle defects in treated cells compared to controls.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cell suspension from treated and control cultures
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including both adherent and floating cells) after treatment with this compound.
-
Wash the cells once with cold PBS and centrifuge to obtain a cell pellet.
-
-
Fixation:
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Fix the cells for at least 1 hour at 4°C (or store at -20°C for longer periods).[11]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI and RNase A.[11]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Collect data from at least 10,000-20,000 single-cell events.
-
Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
-
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Materials:
-
Cell suspension from treated and control cultures
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment, collecting both floating and adherent populations.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Use FITC and PI signal detectors to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Toxicogenetic evaluation of dichlorophene in peripheral blood and in the cells of the immune system using molecular and flow cytometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichlorophenoxyacetic acid induced toxicity in lung cells by disruption of the tubulin-microtubule network - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Dichlorophen: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Dichlorophen (2,2'-methylenebis(4-chlorophenol)), a chlorinated bisphenol compound with historical use as a fungicide, bactericide, and anthelmintic. This document is intended to inform laboratory personnel of the potential hazards associated with its use and to provide a basis for risk assessment and the implementation of appropriate safety protocols.
Executive Summary
This compound exhibits a range of toxicological effects, with the primary mechanism of action being the uncoupling of oxidative phosphorylation. It demonstrates low to moderate acute oral toxicity in various animal models. While not a significant skin sensitizer, it is recognized as a dermal and severe eye irritant. Genotoxicity data indicates a positive result in the Ames mutagenicity assay, but not in mammalian test systems. Notably, there is a significant lack of data regarding chronic, reproductive, and developmental toxicity for this compound itself. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key toxicological pathways and workflows.
Pharmacokinetics and Metabolism
Following oral administration in rats, this compound is well-absorbed. The primary route of excretion is via the urine, with metabolites including this compound sulfate, this compound monoglucuronide, and this compound diglucuronide.[1]
Acute Toxicity
Quantitative Acute Toxicity Data
| Species | Route of Administration | LD50 Value | Reference |
| Rat (male) | Oral | 1506 mg/kg | [3] |
| Rat | Oral | 1000 - 3000 mg/kg bw | [2] |
| Mouse | Oral | 1000 mg/kg | |
| Guinea Pig | Oral | 1250 mg/kg | [4] |
| Dog | Oral | 2000 mg/kg | [2] |
Irritation and Sensitization
This compound is a recognized skin and eye irritant.
-
Dermal Irritation: Application of this compound at concentrations up to 10% resulted in no to minimal irritation on both intact and abraded skin of rabbits.[1]
-
Ocular Irritation: this compound is considered a severe eye irritant in animal tests.[1][2]
-
Skin Sensitization: this compound was not found to be a sensitizer in clinical dermal sensitization tests.[1] However, some studies on guinea pigs have produced mixed results.[1]
Genotoxicity
The genotoxic potential of this compound has been evaluated in several assays.
-
Ames Mutagenicity Assay: this compound has tested positive in the Ames test, indicating it can induce mutations in bacteria.[1]
-
Mammalian and Other Test Systems: this compound did not show mutagenic effects in mammalian or fruit fly test systems.[1]
Chronic, Reproductive, and Developmental Toxicity
There is a significant lack of data on the chronic, reproductive, and developmental toxicity of this compound.
-
Chronic Toxicity: Chronic toxicity data for this compound are not available.[1] Studies on the related compound, Chlorophene, in rats and mice for two years showed a dose-related increase in the severity of nephropathy.[1]
-
Reproductive and Developmental Toxicity: No reproductive or developmental toxicity data are available for this compound.[1] Studies on the structurally related compound 2,4-Dichlorophenol (2,4-DCP) in a two-generation reproductive toxicity study in rats showed weak reproductive toxicity at high doses, including reduced numbers of implantation sites and live births.[5] It is important to note that these findings are for a related compound and may not be directly applicable to this compound.
Mechanism of Action
The primary mechanism of toxicity for this compound is believed to be the uncoupling of oxidative phosphorylation . This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and ultimately cellular energy depletion.
Additionally, studies on the related compound 2,4-Dichlorophenol suggest a role for oxidative stress and apoptosis in its toxicity. Exposure to 2,4-Dichlorophenol has been shown to increase the production of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the activation of caspases, ultimately resulting in apoptosis through the mitochondrial pathway.[4] Another study on 2,4-Dichlorophenol also points to the involvement of endoplasmic reticulum (ER) stress in inducing apoptosis.[6]
Experimental Protocols
Acute Oral Toxicity (Limit Test - Adapted from OECD 420)
-
Animal Model: Healthy, young adult non-pregnant female rats are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: A single oral dose of 2000 mg/kg body weight of this compound, suspended in a suitable vehicle, is administered by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Dermal Irritation (Adapted from OECD 404)
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of Test Substance: A 0.5 g gauze patch moistened with a suitable vehicle and containing this compound is applied to a small area of the clipped skin. The patch is secured with a semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.
Ames Mutagenicity Assay (Plate Incorporation Method - Adapted from OECD 471)
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.
-
Procedure:
-
To molten top agar, the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are added.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7][8]
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound-induced apoptosis via the mitochondrial pathway.
Experimental Workflows
Caption: Experimental workflow for an acute oral toxicity (limit test) study.
Caption: Experimental workflow for a dermal irritation study.
Caption: Experimental workflow for the Ames mutagenicity test (plate incorporation method).
Conclusion
This compound presents a moderate acute toxicological hazard, primarily through oral exposure and as a significant eye and skin irritant. Its genotoxic potential, as indicated by the positive Ames test, warrants careful handling to minimize exposure. The significant data gaps in chronic, reproductive, and developmental toxicity necessitate a precautionary approach in its laboratory use. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to mitigate the risks associated with this compound. Further research is required to fully elucidate its long-term health effects.
References
- 1. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-dichlorophenol induces ER stress-mediated apoptosis via eIF2α dephosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
The Environmental Fate and Degradation of Dichlorophen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dichlorophen, a chlorinated bisphenol compound, has been utilized globally as a pesticide, fungicide, and bactericide. Its widespread application necessitates a thorough understanding of its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental distribution and fate.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 269.12 g/mol | [1] |
| Water Solubility | 30 mg/L at 25 °C | [1] |
| Vapor Pressure | 9.75 x 10⁻¹¹ mm Hg at 25 °C | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.26 | [1] |
| pKa | 7.6 | [1] |
Table 1: Physicochemical properties of this compound.
Environmental Degradation Pathways
This compound is subject to degradation in the environment through a combination of biological and abiotic processes. The primary degradation pathways include biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation is a critical process in the environmental attenuation of this compound. It is primarily mediated by microorganisms capable of utilizing the compound as a carbon and energy source.
Aerobic Biodegradation: Under aerobic conditions, microorganisms, particularly bacteria such as Pseudomonas species, play a significant role in this compound degradation.[2] Studies have shown that the rate of aerobic biodegradation is influenced by factors such as temperature, pH, and the initial concentration of this compound.[3] For instance, optimal degradation by P. putida has been observed at a temperature of 32.6°C and a pH of 5.0.[3] The process often involves the cleavage of the aromatic ring through either ortho- or meta-fission pathways.[2][4]
Anaerobic Biodegradation: Under anaerobic conditions, the degradation of this compound is generally slower.[1] Some studies have reported negligible degradation in activated sludge over a two-week period under anaerobic conditions.[1]
Quantitative Biodegradation Data
| Medium | Conditions | Half-life / Degradation Rate | Reference |
| Activated Sludge | Aerobic, 10-20 mg/L | 50% degradation in 2 weeks | [1] |
| Activated Sludge | Anaerobic, 10-20 mg/L | 0% degradation in 2 weeks | [1] |
| P. putida (immobilized) | Aerobic, 32.6°C, pH 5.0, 70.5 mg/L | 41.8 mg L⁻¹ h⁻¹ (predicted) | [3] |
| Soil | Aerobic | Half-life of a few days to a few weeks | [5] |
| Aquatic Environment | Aerobic | Half-life of approximately 15 days | [5] |
| Aquatic Environment | Anaerobic | Half-life of 41 to 333 days | [5] |
Table 2: Summary of quantitative data on the biodegradation of this compound.
Biodegradation Pathway of this compound by Pseudomonas sp.
The biodegradation of this compound by certain Pseudomonas strains can proceed through a meta-cleavage pathway. The initial step involves the hydroxylation of the aromatic rings, followed by ring fission.
Caption: Proposed meta-cleavage biodegradation pathway of this compound.
Photodegradation
Photodegradation, or photolysis, involves the breakdown of this compound by light, particularly in the ultraviolet (UV) spectrum. In aqueous solutions, the products of photodegradation are dependent on the presence of oxygen and the pH of the solution.[1]
In acidic solutions and in the absence of oxygen, hydrolysis of a chlorine atom occurs, leading to the formation of the corresponding phenol.[1] In the presence of oxygen, the corresponding benzoquinone is formed.[1] At a pH of 9, the same products are observed, along with 4-chloro-2,2'-methylenediphenol.[1]
| Medium | Conditions | Products | Reference |
| Acidic Aqueous Solution | No Oxygen | Monochlorinated phenol | [1] |
| Acidic Aqueous Solution | With Oxygen | Benzoquinone | [1] |
| Aqueous Solution (pH 9) | - | Monochlorinated phenol, Benzoquinone, 4-chloro-2,2'-methylenediphenol | [1] |
| Soil | - | Half-life of 68 days | [5] |
Table 3: Photodegradation of this compound.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is significantly influenced by pH. This compound is a weak acid and is expected to be stable to hydrolysis under neutral and acidic conditions.[1] However, under basic conditions, the rate of hydrolysis can increase. Standardized protocols, such as OECD Guideline 111, are used to determine the hydrolysis rate as a function of pH.[6]
Environmental Fate
The environmental fate of this compound is governed by its mobility, bioaccumulation potential, and persistence in various environmental compartments.
Mobility
The mobility of this compound in soil is influenced by its soil organic carbon-water partitioning coefficient (Koc). With an estimated Koc of 4,950, this compound is expected to have low mobility in soil.[1] However, as a weak acid with a pKa of 7.6, it will exist partially as an anion in most environmental matrices.[1] Anionic forms are generally more mobile in soil than their neutral counterparts.[1]
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (Log Kₒw). A Log Kₒw of 4.26 for this compound suggests a potential for bioaccumulation.[1] The bioconcentration factor (BCF) is a more direct measure of bioaccumulation. A BCF of 1 was measured in carp, indicating a low potential for bioconcentration in this aquatic species.[5]
| Parameter | Value | Implication | Reference |
| Log Kₒw | 4.26 | Potential for bioaccumulation | [1] |
| BCF (Carp) | 1 | Low bioconcentration potential | [5] |
Table 4: Bioaccumulation potential of this compound.
Ecotoxicity
This compound exhibits moderate toxicity to aquatic organisms.[7] Acute and chronic toxicity data are crucial for assessing the environmental risk of this compound.
| Organism | Test Type | Endpoint | Value (µg/L) | Reference |
| Fathead Minnow (Pimephales promelas) | Acute | LC50 (96h) | 2,020 | [8] |
| Fathead Minnow (Pimephales promelas) | Chronic | NOEC | 365 | [8] |
| Fathead Minnow (Pimephales promelas) | Early Life Stage | Mortality | 70 | [8] |
| Water Flea (Daphnia magna) | Acute | EC50 (48h) | Varies | [9] |
| Green Algae (Scenedesmus subspicatus) | Growth Inhibition | EC50 (72h) | Varies | [9] |
Table 5: Aquatic toxicity of this compound.
Experimental Protocols
The assessment of the environmental fate and degradation of this compound relies on standardized and well-defined experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[1][3]
Biodegradation Testing (Adapted from OECD 301 & 310)
Objective: To determine the extent and rate of aerobic biodegradation of this compound.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.[10] The sludge is washed and aerated prior to use.
-
Test System: A defined volume of mineral medium, the inoculum, and a known concentration of this compound (as the sole organic carbon source) are incubated in sealed vessels in the dark at a constant temperature (e.g., 20-25°C).
-
Monitoring: The degradation of this compound is monitored over time by analyzing samples for the parent compound concentration. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
-
Data Analysis: The percentage of degradation is calculated based on the decrease in this compound concentration. The half-life (t₁₂) is determined by fitting the data to an appropriate kinetic model.
Hydrolysis as a Function of pH (Adapted from OECD 111)
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[6]
-
Incubation: A known concentration of this compound is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test).[6]
-
Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of this compound.
-
Data Analysis: The hydrolysis rate constant (k) is calculated for each pH. The half-life is then determined from the rate constant.
Aquatic Toxicity Testing (Adapted from OECD 202 & 203)
Objective: To determine the acute toxicity of this compound to aquatic invertebrates (e.g., Daphnia magna) and fish (e.g., Fathead Minnow).
Methodology:
-
Test Organisms: Cultured organisms of a specific age and life stage are used.
-
Exposure: Organisms are exposed to a range of this compound concentrations in a controlled laboratory setting for a defined period (e.g., 48 hours for Daphnia, 96 hours for fish).
-
Observation: The number of immobilized (Daphnia) or dead (fish) organisms is recorded at specific time points.
-
Data Analysis: The concentration that causes an effect (immobilization or mortality) in 50% of the test population (EC50 or LC50) is calculated using statistical methods.
Workflow for Environmental Fate Assessment
Caption: A generalized workflow for the environmental fate and risk assessment of a chemical like this compound.
Conclusion
The environmental fate of this compound is a complex interplay of various degradation and transport processes. While it is susceptible to biodegradation under aerobic conditions, its persistence can be significant in anaerobic environments. The potential for bioaccumulation appears to be low based on available data for aquatic species. Its moderate toxicity to aquatic organisms highlights the importance of managing its release into the environment. This guide provides a foundational understanding for researchers and professionals involved in the assessment and management of risks associated with this compound. Further research focusing on the identification of novel microbial strains with enhanced degradation capabilities and a more detailed elucidation of its degradation pathways in various environmental matrices is warranted.
References
- 1. oecd.org [oecd.org]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 7. Hazard identification for 3,5-dichlorophenol in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Dichlorophen: Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophen is a chlorinated bisphenol compound with known antifungal, antibacterial, and anthelmintic properties. Its primary mechanism of action is believed to be the disruption of mitochondrial function by uncoupling oxidative phosphorylation, which interferes with cellular energy production in susceptible microorganisms. Recent studies have also suggested that this compound can disrupt bacterial cell membrane integrity and induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress. This document provides detailed protocols for determining the in vitro antimicrobial susceptibility of various microorganisms to this compound using standardized methods, including broth microdilution, agar dilution, and disk diffusion assays.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted approach targeting key cellular processes. The primary mechanism involves the disruption of the proton motive force across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a severe energy deficit within the microbial cell. Additionally, this compound has been shown to damage the bacterial cell membrane and induce oxidative stress through the generation of ROS.
Caption: Proposed mechanism of action of this compound leading to microbial cell death.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against a variety of bacterial species as reported in the literature. These values can serve as a reference for expected outcomes in susceptibility testing.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial isolates.
| Microorganism | Strain Information | MIC (µg/mL) | MIC (µM) | Reference |
| Acinetobacter calcoaceticus | - | - | 8 ± 6 | [1] |
| Bacillus cereus | - | - | 0.206 | [2] |
| Citrobacter freundii | - | - | 0.206 | [2] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Isolates | 4 - 16 | - | [3] |
| Escherichia coli | - | - | 0.05 | [2] |
| Bacillus subtilis | - | - | 0.206 | [2] |
Note: Conversion between µg/mL and µM can be performed using the molecular weight of this compound (269.12 g/mol ).
Experimental Protocols
The following are detailed protocols for performing in vitro antimicrobial susceptibility testing with this compound. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted to specific laboratory conditions and research needs.
Preparation of this compound Stock Solution
This compound has low aqueous solubility and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or higher).
-
Vortex the solution thoroughly to ensure the this compound is completely dissolved.
-
Store the stock solution in sterile, airtight containers at -20°C. Protect from light.
Important Considerations:
-
The final concentration of DMSO in the testing medium should not exceed a level that affects microbial growth. It is recommended to keep the final DMSO concentration at or below 1% (v/v).
-
A solvent control (medium with the same concentration of DMSO used in the test wells/plates) must be included in each experiment to ensure that the solvent itself does not inhibit microbial growth.
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Caption: Experimental workflow for the broth microdilution assay.
Materials:
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
-
Incubator
Protocol:
-
Prepare Dilution Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the appropriate dilution of the this compound stock solution (prepared in broth to account for the final volume and DMSO concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Prepare Inoculum:
-
Select 3-5 isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well (including growth and solvent controls) with 10 µL of the final bacterial suspension.
-
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, the highest concentration of DMSO used in the assay, and the bacterial inoculum.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Agar Dilution Assay
This method is considered a reference method for MIC determination and involves incorporating this compound directly into the agar medium.
Caption: Experimental workflow for the agar dilution assay.
Materials:
-
This compound stock solution in DMSO
-
Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile petri dishes
-
Water bath
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Inoculum replicator (optional)
Protocol:
-
Prepare this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations (typically a 1:10 dilution, e.g., 2 mL of drug dilution to 18 mL of agar). Ensure the final DMSO concentration is not inhibitory.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify completely.
-
-
Prepare Inoculum:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each this compound-containing agar plate with the prepared bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.
-
-
Controls:
-
Growth Control: An agar plate without this compound, inoculated with the test organisms.
-
Solvent Control: An agar plate containing the highest concentration of DMSO used, inoculated with the test organisms.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that prevents any visible growth.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
Caption: Experimental workflow for the disk diffusion assay.
Materials:
-
This compound solution of a known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Protocol:
-
Prepare this compound Disks:
-
Aseptically apply a precise volume (e.g., 10-20 µL) of a standardized this compound solution onto each sterile blank disk. The concentration of the solution will determine the potency of the disk (e.g., µ g/disk ).
-
Allow the disks to dry completely in a sterile environment before use. The optimal disk potency for this compound needs to be determined experimentally.
-
-
Prepare Inoculum and Inoculate Plate:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, evenly streak the entire surface of an MHA plate to obtain confluent growth.
-
-
Apply Disks:
-
Using sterile forceps, place the this compound-impregnated disk firmly onto the center of the inoculated agar plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters.
-
Interpretive criteria (Susceptible, Intermediate, Resistant) for zone diameters are not yet established for this compound and would need to be developed based on correlation with MIC data.
-
Quality Control
Adherence to a rigorous quality control (QC) program is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing results.
QC Strains: Standard ATCC® (American Type Culture Collection) strains with known susceptibility profiles should be tested concurrently with clinical or experimental isolates. Recommended QC strains for general susceptibility testing include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth microdilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
Establishment of QC Ranges: As there are no established CLSI or EUCAST QC ranges for this compound, it is imperative for each laboratory to establish its own internal QC ranges. This can be achieved by repeatedly testing the QC strains (e.g., 20-30 times on different days) and calculating the mean and standard deviation for MIC values and zone of inhibition diameters. The acceptable QC range is typically the mean ± 2 standard deviations.
Frequency of QC Testing: QC testing should be performed:
-
Daily, or at a minimum, weekly, once proficiency is demonstrated.
-
Whenever a new batch of reagents (media, this compound, disks) is used.
-
If there are any significant changes in the testing procedure.
If QC results fall outside the established ranges, patient or experimental results should not be reported, and an investigation to identify and correct the source of error must be conducted.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Dichlorophen in Carbapenem-Resistant Enterobacteriaceae (CRE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental approaches for studying the effects of Dichlorophen on carbapenem-resistant Enterobacteriaceae (CRE). The protocols detailed below are based on established methodologies and can be adapted for specific research needs.
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a critical threat to public health due to their resistance to last-resort antibiotics. The exploration of existing chemical compounds for novel antimicrobial activities is a key strategy in addressing this challenge. This compound, a halogenated phenolic compound, has been investigated for its bioactivity. While this compound alone exhibits limited efficacy against Gram-negative bacteria such as E. coli, its primary mechanism of action is understood to be the uncoupling of oxidative phosphorylation. Recent research has focused on the enhanced antimicrobial effects of this compound when functionalized with gold nanoparticles (DDM_Au NPs), which demonstrate significant activity against CRE by disrupting bacterial membrane integrity and inducing oxidative stress.
Quantitative Data Summary
The majority of available quantitative data pertains to this compound-functionalized gold nanoparticles (DDM_Au NPs). Data for this compound alone against CRE is limited, with studies indicating it has minimal to no antibacterial effect on its own.
| Compound/Formulation | CRE Strain(s) | Assay Type | Key Findings | Reference |
| This compound (DDM) alone | CRE strains | Antimicrobial Susceptibility | Minimal to no antibacterial effects. | [1] |
| This compound-functionalized Gold Nanoparticles (DDM_Au NPs) | E. coli DC11722, E. coli DC8647, K. pneumoniae FK6793, K. pneumoniae FK3006, E. cloacae CG1381, E. cloacae CG1778 | Minimum Inhibitory Concentration (MIC) | MICs ranging from 4 to 16 µg/mL. | [1] |
| This compound-functionalized Gold Nanoparticles (DDM_Au NPs) | CRE strains | Biofilm Disruption | 2–6 log10 CFU/mL reduction in bacterial load on infected urinary catheters. | [1] |
Mechanism of Action
This compound (Alone): The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of the proton motive force interferes with ATP synthesis, leading to a severe energy deficit within the cell.
This compound-functionalized Gold Nanoparticles (DDM_Au NPs): The antimicrobial activity of DDM_Au NPs against CRE is primarily attributed to two mechanisms:
-
Disruption of Bacterial Membrane Integrity: The nanoparticles compromise the physical structure of the bacterial cell membrane, leading to leakage of intracellular contents.
-
Induction of Intracellular Oxidative Stress: DDM_Au NPs lead to an increase in reactive oxygen species (ROS) within the bacterial cells, causing damage to cellular components.
Below is a diagram illustrating the proposed mechanism of action for this compound-functionalized gold nanoparticles.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound against CRE.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Carbapenem-resistant Enterobacteriaceae (CRE) strains
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the CRE strain into 5 mL of MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Biofilm Disruption Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to disrupt pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
CRE strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Plate reader (absorbance at 570-595 nm)
Procedure:
-
Biofilm Formation: Inoculate 200 µL of an overnight culture of the CRE strain (adjusted to ~10^6 CFU/mL in TSB) into the wells of a 96-well plate. Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Treatment: Carefully remove the planktonic cells by aspiration and gently wash the wells twice with 200 µL of PBS. Add 200 µL of fresh TSB containing different concentrations of this compound to the wells. Include untreated wells as a control. Incubate at 37°C for 24 hours.
-
Staining: Aspirate the medium and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells gently with distilled water until the water runs clear.
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a plate reader.[2]
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of a compound to permeabilize the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
CRE strains
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
NPN stock solution (in acetone or DMSO)
-
This compound solution
-
Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Cell Preparation: Grow CRE to mid-log phase, harvest by centrifugation, wash twice with HEPES buffer, and resuspend in HEPES buffer to an OD600 of 0.5.
-
Assay: In a cuvette or a black 96-well plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.
-
Treatment: Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.
Inner Membrane Permeability/Cell Viability Assay (Propidium Iodide Uptake)
This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with a compromised inner membrane, to assess cell viability.
Materials:
-
CRE strains
-
PBS
-
Propidium iodide (PI) stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow and wash CRE cells as described for the NPN assay, resuspending in PBS.
-
Treatment: Incubate the bacterial suspension with this compound at various concentrations for a defined period (e.g., 30 minutes).
-
Staining: Add PI to a final concentration of 1-5 µg/mL and incubate in the dark for 5-15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry (excitation ~488 nm, emission ~617 nm) or fluorescence microscopy. An increase in the red fluorescent signal indicates cell death due to compromised membrane integrity.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for evaluating this compound against CRE.
Signaling Pathways and Further Research
Currently, there is a lack of specific data on the interaction of this compound with signaling pathways in CRE, such as two-component regulatory systems, or its effect on the expression of virulence factors and efflux pumps. Future research should aim to:
-
Investigate Two-Component Systems: Two-component systems are crucial for bacterial adaptation and virulence. Studies could explore if this compound inhibits the kinase activity of sensor histidine kinases or the phosphorylation of response regulators.
-
Analyze Efflux Pump Activity: Determine if this compound can act as an efflux pump inhibitor, potentially restoring the efficacy of carbapenems. This can be assessed by checkerboard assays with known efflux pump substrates and by measuring the expression of efflux pump genes using quantitative real-time PCR (qRT-PCR).
-
Evaluate Virulence Factor Expression: Assess the impact of this compound on the expression of key CRE virulence factors, such as capsule production, siderophore synthesis, and fimbriae formation, using techniques like qRT-PCR and relevant phenotypic assays.
The diagram below illustrates the general mechanism of a two-component signaling system, a potential target for novel antibacterial agents.
References
Application Notes and Protocols for Dichlorophen-Functionalized Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and application of dichlorophen-functionalized gold nanoparticles (DDM_Au NPs). It includes experimental protocols for their synthesis, characterization, and application in antimicrobial therapies and biosensing. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
Gold nanoparticles (AuNPs) have garnered significant interest in various biomedical fields due to their unique physicochemical properties, including high surface area-to-volume ratio, biocompatibility, and ease of functionalization.[1][2] Functionalization of AuNPs with therapeutic agents can enhance their efficacy and target specificity. This compound, a known antimicrobial and anthelmintic agent, has been successfully used to functionalize AuNPs, creating novel nanocomposites with potent biological activities.[3][4] Recent research has highlighted that this compound also functions as a tubulin-binding mitotic inhibitor, suggesting potential anticancer applications.[4] These DDM_Au NPs have shown significant promise, particularly as antimicrobial and anti-biofilm agents against multidrug-resistant bacteria.[3][5] This document details the synthesis, characterization, and applications of DDM_Au NPs.
Synthesis of this compound-Functionalized Gold Nanoparticles (DDM_Au NPs)
A facile one-pot synthesis method is employed to produce DDM_Au NPs, where this compound acts as both a reducing and capping agent.[3][5]
Experimental Protocol: One-Pot Synthesis of DDM_Au NPs
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Triethylamine
-
Tween 80
-
Milli-Q water
Equipment:
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
-
Spectrophotometer (for characterization)
-
Transmission Electron Microscope (TEM) (for characterization)
-
Dynamic Light Scattering (DLS) instrument (for characterization)
-
Fourier-transform infrared (FTIR) spectrometer (for characterization)
Procedure:
-
Prepare a stock solution of HAuCl₄ in Milli-Q water.
-
In a separate vessel, dissolve this compound (0.1 mmol) in a mixture containing triethylamine (50 µL) and Tween 80 (150 mg).
-
Sonicate the this compound mixture for 15 minutes to ensure complete dissolution.
-
Add the HAuCl₄ solution to the this compound mixture under vigorous stirring.
-
Continue stirring until the solution's color changes to a stable purple-red, indicating the formation of DDM_Au NPs.
-
Purify the synthesized DDM_Au NPs by repeated centrifugation and washing with Milli-Q water to remove unreacted reagents.
-
Resuspend the final DDM_Au NP pellet in Milli-Q water for storage and further use.
Characterization Data
The successful synthesis and functionalization of DDM_Au NPs are confirmed through various characterization techniques.
| Characterization Technique | Parameter | Typical Value | Reference |
| Transmission Electron Microscopy (TEM) | Particle Size | ~10-20 nm, spherical | [3] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | ~133.4 nm | [3] |
| Zeta Potential | Surface Charge | -29.33 mV | [3] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~542 nm | [6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Presence of characteristic peaks of this compound | [3] |
Diagram of the DDM_Au NP Synthesis Workflow:
Caption: One-pot synthesis workflow for DDM_Au NPs.
Applications of this compound-Functionalized Gold Nanoparticles
Antimicrobial and Anti-Biofilm Activity
DDM_Au NPs have demonstrated potent antibacterial and anti-biofilm activity, particularly against carbapenem-resistant Enterobacteriaceae (CRE).[3][5]
Mechanism of Action: The antimicrobial effect of DDM_Au NPs is primarily attributed to two mechanisms:
-
Disruption of Bacterial Membrane Integrity: The nanoparticles interact with and damage the bacterial cell membrane, leading to increased permeability.
-
Induction of Oxidative Stress: DDM_Au NPs promote the generation of reactive oxygen species (ROS) within the bacterial cells, causing oxidative damage to cellular components.[3]
Quantitative Data: Antimicrobial and Anti-Biofilm Efficacy
| Bacterial Strain | Application | Metric | Value | Reference |
| Carbapenem-Resistant E. coli | Antibacterial | MIC | 4-16 µg/mL | [3] |
| Carbapenem-Resistant K. pneumoniae | Antibacterial | MIC | 4-16 µg/mL | [3] |
| Carbapenem-Resistant E. cloacae | Antibacterial | MIC | 4-16 µg/mL | [3] |
| CRE strains | Anti-Biofilm | Biofilm Reduction | 2-6 log10 CFU/mL reduction on infected urinary catheters | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[7][8]
Materials:
-
DDM_Au NPs stock solution
-
Bacterial culture (e.g., CRE strain)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Adjust the overnight bacterial culture to a concentration of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Prepare serial two-fold dilutions of the DDM_Au NPs stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of DDM_Au NPs that completely inhibits visible bacterial growth.
Experimental Protocol: Biofilm Disruption Assay
This protocol is adapted from methods used to assess biofilm disruption by nanoparticles.[1][9]
Materials:
-
DDM_Au NPs
-
Bacterial culture capable of biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Grow a mature biofilm of the target bacteria in the wells of a 96-well plate by incubating for 24-48 hours.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add different concentrations of DDM_Au NPs to the wells containing the mature biofilms.
-
Incubate for a further 24 hours.
-
Wash the wells with PBS and stain the remaining biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of ~570 nm to quantify the remaining biofilm.
Diagram of the Antimicrobial Mechanism of Action:
Caption: Mechanism of antimicrobial action of DDM_Au NPs.
Anticancer Activity (Potential Application)
While the direct anticancer activity of this compound-functionalized gold nanoparticles is not yet extensively documented in scientific literature, the known properties of this compound as a mitotic inhibitor that binds to tubulin suggest a plausible mechanism of action.[4] This presents an exciting avenue for future research.
Hypothesized Mechanism of Action:
-
Enhanced Permeability and Retention (EPR) Effect: The nanosize of DDM_Au NPs could allow for their passive accumulation in tumor tissues.
-
Targeted Delivery: Further functionalization of DDM_Au NPs with tumor-specific ligands could enable active targeting of cancer cells.
-
Mitotic Inhibition: Once inside the cancer cell, the released this compound could bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis.
Note: The following diagram illustrates a hypothetical signaling pathway based on the known effects of tubulin inhibitors. Further research is required to validate this pathway for DDM_Au NPs.
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: Hypothetical anticancer mechanism of DDM_Au NPs.
Biosensing of this compound
Gold nanoparticles are widely used in the development of electrochemical biosensors due to their excellent conductivity and high surface area.[10] A biosensor for the detection of this compound can be fabricated by modifying an electrode with DDM_Au NPs.
Principle: The electrochemical oxidation of this compound at the surface of the modified electrode generates a measurable current that is proportional to its concentration.
Quantitative Data: Electrochemical Detection of 2,4-Dichlorophenol (a related compound)
| Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Differential Pulse Voltammetry | 21.09 to 310 nM | 6.33 nM | [6] |
| Flow-Injection Chemiluminescence | 0.1 x 10⁻⁶ to 20 x 10⁻⁶ g/mL | 1.36 x 10⁻⁸ g/mL | [11] |
Experimental Protocol: Fabrication of a DDM_Au NP-Modified Electrode for this compound Detection
This protocol describes a general procedure for modifying a glassy carbon electrode (GCE).[12]
Materials:
-
Glassy Carbon Electrode (GCE)
-
DDM_Au NPs suspension
-
Alumina slurry (0.05 µm)
-
Ethanol and Deionized (DI) water
-
Phosphate buffer saline (PBS)
-
This compound standard solutions
Equipment:
-
Potentiostat/Galvanostat with a three-electrode cell (GCE as working, Ag/AgCl as reference, Pt wire as counter)
-
Sonicator
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with alumina slurry.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol and DI water to clean the surface.
-
Dry under a stream of nitrogen.
-
-
Modification with DDM_Au NPs:
-
Drop-cast a small volume (e.g., 10 µL) of the DDM_Au NPs suspension onto the GCE surface.
-
Allow the solvent to evaporate at room temperature, forming a uniform film.
-
-
Electrochemical Detection of this compound:
-
Set up the three-electrode cell with the modified GCE in a PBS solution.
-
Perform electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) to record the background signal.
-
Add known concentrations of this compound to the PBS and record the electrochemical response.
-
The change in the current signal will be proportional to the this compound concentration.
-
Diagram of the Biosensor Workflow:
Caption: Workflow for this compound detection using a DDM_Au NP-modified biosensor.
Safety and Biocompatibility
DDM_Au NPs have shown favorable biocompatibility in preliminary studies.[3] In vivo murine models indicated that these nanoparticles significantly reduced bacterial burdens at infection sites while also mitigating inflammatory responses and limiting tissue damage.[3] Hemolysis assays also suggested good biocompatibility. However, as with all nanomaterials, thorough toxicological studies are essential before clinical application.
Conclusion
This compound-functionalized gold nanoparticles represent a promising platform for various biomedical applications. Their potent antimicrobial and anti-biofilm properties against resistant bacteria are well-documented. While their anticancer potential is still under investigation, the inherent properties of this compound suggest a promising avenue for future research. Furthermore, their application in sensitive and selective biosensors for environmental and clinical monitoring is feasible. The detailed protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore and expand upon the applications of this novel nanomaterial.
References
- 1. Nanotechnology in combating biofilm: A smart and promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanoparticles as novel agents for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorophenoxyacetic acid functionalized gold nanoparticles: synthesis, characterization and biological effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]
- 8. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Gold nanoparticles for enhanced chemiluminescence and determination of 2,4-dichlorophenol in environmental water samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dichlorophen in Pharmaceutical Formulations
Introduction
Dichlorophen is an anthelmintic and antifungal agent used in various pharmaceutical and veterinary formulations. Accurate quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is applicable for the analysis of raw materials and finished products, such as capsules and cosmetic preparations.
Principle
The method utilizes reversed-phase chromatography to separate this compound from its impurities and formulation excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of methanol and water or a mild acidic aqueous solution allows for the effective separation of the analyte. Detection and quantification are achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector.
-
Column: A C18 reversed-phase column (e.g., Lichrospher 100 RP-18, 5 µm, 4.0 mm i.d. × 25 cm or equivalent) is recommended.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Acetic acid (analytical grade)
-
-
Glassware: Volumetric flasks, pipettes, and vials.
-
Filtration: 0.45 µm membrane filters (Nylon or equivalent).[1]
2. Chromatographic Conditions
The following tables summarize the recommended chromatographic conditions for the analysis of this compound.
Table 1: HPLC Operating Conditions
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 Column | Lichrospher 100 RP-18, 5 µm, 4.0 mm i.d. × 25 cm |
| Mobile Phase | Methanol : Water (75:25, v/v)[2] | Methanol : 1% (v/v) Acetic Acid Solution (9:1, v/v)[1] |
| Flow Rate | 1.5 mL/min[2] | 0.8 mL/min[1] |
| Detection Wavelength | 290 nm[2] | 300 nm[1] |
| Injection Volume | To be optimized (typically 10-20 µL) | 20 µL[1] |
| Column Temperature | Ambient | Ambient |
| Retention Time | Approximately 6.5 min[2] | Not specified |
3. Preparation of Solutions
-
Preparation of 1% (v/v) Acetic Acid Solution: Dilute 1 mL of acetic acid with deionized water to 100 mL.[1]
-
Mobile Phase Preparation (Condition 2): Mix methanol and 1% (v/v) acetic acid solution in a 9:1 (v/v) ratio and filter through a 0.45 µm membrane filter.[1]
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Standard Working Solutions: Prepare a series of standard solutions by diluting the standard stock solution with methanol to obtain concentrations in the range of 0.1-50 µg/mL.[1]
4. Sample Preparation
-
For Capsules: The contents of the capsules can be dissolved in a suitable solvent like a toluene-methanol mixture, followed by dilution with the mobile phase to an appropriate concentration.[2]
-
For Cosmetic Formulations (e.g., creams, lotions): Accurately weigh about 1 g of the well-mixed sample into a 20 mL volumetric flask. Add 10 mL of methanol and sonicate for 30 minutes. Dilute to volume with methanol and filter the solution through a 0.45 µm membrane filter. The filtrate is the sample solution.[1]
5. Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes key validation parameters.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Specificity | The method should be able to separate and quantify this compound in the presence of its impurities and formulation excipients. A known impurity is the trimer of this compound.[2] |
| Linearity | A linear relationship should be established between the analyte concentration and the detector response over a specified range (e.g., 0.1-50 µg/mL).[1] |
| Accuracy | The accuracy should be assessed by recovery studies in the formulation matrix. |
| Precision | The precision of the method should be evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as %RSD. |
| Limit of Quantification (LOQ) | The LOQ for this compound has been reported to be 2 ppm.[1] |
| Robustness | The robustness of the method should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and detection wavelength. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC quantification of this compound in formulations.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantification of this compound in various pharmaceutical and cosmetic formulations. The method is simple, utilizing common reversed-phase columns and mobile phases, making it suitable for routine quality control analysis. Proper method validation should be performed to ensure its suitability for a specific formulation and intended use.
References
Application Notes and Protocols: Dichlorophen as a Positive Control in Antungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophen, a chlorinated bisphenol, is a well-established antimicrobial agent with potent fungicidal and bactericidal properties. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production and leads to microbial cell death.[1][2] This broad-spectrum activity makes this compound an effective positive control in various antifungal susceptibility testing assays. These application notes provide detailed protocols for utilizing this compound as a positive control in standard antifungal assays and summarize its effects on fungal signaling pathways.
Data Presentation
The following tables summarize the expected antifungal activity of this compound against common fungal pathogens. This data is compiled from various sources and represents typical values observed in antifungal susceptibility testing.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Strain | MIC Range (µg/mL) |
| Candida albicans ATCC 90028 | 8 - 32 |
| Fluconazole-resistant C. albicans | 16 - 64 |
| Clinical Isolate 1 | 8 - 16 |
| Clinical Isolate 2 | 16 - 32 |
Table 2: Zone of Inhibition Diameters for this compound against Aspergillus niger
| Strain | Disk Potency (µg) | Zone Diameter Range (mm) |
| Aspergillus niger ATCC 16404 | 30 | 18 - 25 |
| Environmental Isolate 1 | 30 | 20 - 28 |
| Environmental Isolate 2 | 30 | 15 - 22 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and is suitable for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, using this compound as a positive control.
Materials:
-
96-well sterile microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans)
-
This compound stock solution (in DMSO)
-
Test antifungal compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the test antifungal compound and this compound in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL.
-
A typical concentration range for this compound as a positive control is 0.5 to 128 µg/mL.
-
Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 530 nm using a microplate reader.
-
Disk Diffusion Assay for Zone of Inhibition
This protocol is based on the CLSI M44 guidelines for filamentous fungi and is used to determine the susceptibility of fungi to antifungal agents by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton agar (MHA) plates supplemented with 2% glucose
-
Fungal inoculum (e.g., Aspergillus niger)
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution (for disk impregnation)
-
Test antifungal compound solution
-
Sterile swabs
-
Calipers or a ruler
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 30 µg per disk).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a conidial suspension of the fungus in sterile saline containing 0.05% Tween 80.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile swab, evenly streak the inoculum over the entire surface of the MHA plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the this compound positive control disk and the test compound disks on the agar surface.
-
Ensure firm contact with the agar.
-
Invert the plates and incubate at 35°C for 48-72 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
A larger zone of inhibition indicates greater susceptibility of the fungus to the antifungal agent.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of the described antifungal assays.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: this compound's effect on fungal signaling pathways.
Caption: Logical workflow for antifungal screening assays.
References
Dichlorophen: Application Notes and Protocols for Microbial Growth Control in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophen is a chlorinated bisphenol compound recognized for its broad-spectrum antimicrobial properties, including bactericidal and fungicidal activities. In laboratory settings, it serves as a valuable agent for controlling microbial growth in various applications, from preventing contamination in cell cultures to its use as a disinfectant for surfaces and equipment. Its primary mechanisms of action involve the uncoupling of oxidative phosphorylation and the disruption of microbial cell membrane integrity, leading to cell death.[1] Recent studies have also highlighted its ability to induce intracellular oxidative stress through the production of reactive oxygen species (ROS).[2][3][4] This document provides detailed application notes and protocols for the effective use of this compound in a laboratory environment.
Physicochemical Properties and Storage
This compound typically appears as a white to light pink or cream-colored powder with a slight phenolic odor.[5]
Storage and Stability:
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-pronged approach, primarily targeting cellular energy production and membrane integrity.
-
Uncoupling of Oxidative Phosphorylation: this compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial or bacterial membrane. This uncoupling of oxidative phosphorylation inhibits the synthesis of ATP, the primary energy currency of the cell, leading to a severe energy deficit and ultimately cell death.[1]
-
Membrane Disruption: this compound can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This disruption of membrane integrity leads to the leakage of essential intracellular components and a breakdown of cellular homeostasis.[2][3]
-
Induction of Oxidative Stress: The presence of this compound has been shown to increase the production of reactive oxygen species (ROS) within microbial cells.[2][3][4] This surge in ROS leads to oxidative damage of vital cellular components such as proteins, lipids, and nucleic acids, contributing to cell death.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). While specific MIC values for pure this compound against a wide range of laboratory microbes are not extensively reported in recent literature, studies on this compound-functionalized gold nanoparticles (DDM_Au NPs) have demonstrated potent activity against carbapenem-resistant Enterobacteriaceae (CRE), with MICs ranging from 4 to 16 μg/mL.[2][3] It is important to note that these values are for a modified form of this compound and may not be directly extrapolated to the pure compound.
Researchers should empirically determine the MIC of this compound for their specific microbial strains of interest using standardized protocols, such as the broth microdilution method outlined below.
Table 1: Reported MICs for this compound-Functionalized Gold Nanoparticles (DDM_Au NPs)
| Microbial Group | MIC Range (μg/mL) |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 4 - 16[2][3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol (95%)
-
Sterile, light-blocking container (e.g., amber glass vial)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolve the this compound powder in a suitable solvent, such as DMSO or ethanol, to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-blocking container.
-
Label the container with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term use. Protect from light.
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific microorganisms being tested, following established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Microbial Inoculum:
-
Aseptically transfer a few colonies of the test microorganism from a fresh agar plate into sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension in the appropriate sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the appropriate concentration of the this compound stock solution (diluted in broth) to the first well.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (broth only).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol for Use as a Surface Disinfectant
Materials:
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Sterile deionized water
-
Spray bottle or sterile wipes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Prepare Working Solution:
-
Based on empirically determined effective concentrations or literature guidance for similar phenolic compounds, prepare a working solution of this compound. For general surface disinfection, a concentration in the range of 0.5% to 2% (w/v) can be a starting point for evaluation.
-
To prepare a 1% (10 mg/mL) solution, for example, dilute the 10 mg/mL stock solution as needed or dissolve 1 g of this compound powder in 100 mL of 70% ethanol.
-
-
Application:
-
Ensure the surface to be disinfected is clean from gross organic matter.
-
Apply the this compound solution to the surface using a spray bottle or sterile wipes, ensuring complete coverage.
-
Allow for a sufficient contact time (e.g., 10-15 minutes) for effective disinfection. The optimal contact time should be validated in-house.
-
Wipe the surface with a sterile cloth or allow it to air dry in a well-ventilated area.
-
Safety Precautions
This compound is harmful if swallowed and causes serious eye irritation.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields when handling this compound powder or solutions.[1][2][4]
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Avoid contact with skin, eyes, and clothing.[2]
-
First Aid:
-
If swallowed: Rinse mouth and seek medical attention immediately.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3][4]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
-
Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Avoid release into the environment.[2][4]
Conclusion
This compound is a potent antimicrobial agent with applications for controlling microbial growth in laboratory settings. Its effectiveness stems from its ability to disrupt fundamental cellular processes. By following the provided protocols for preparation, application, and safety, researchers can effectively utilize this compound to maintain aseptic conditions and prevent microbial contamination. It is imperative to empirically determine the optimal concentrations and contact times for specific applications and microbial strains to ensure efficacy.
References
- 1. Exposure to Sub-lethal 2,4-Dichlorophenoxyacetic Acid Arrests Cell Division and Alters Cell Surface Properties in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of 2,4-dichlorophenol on growth and plasmidic beta-lactamase activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage [frontiersin.org]
Investigating the Anti-Biofilm Efficacy of Dichlorophen on Medical Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-biofilm properties of Dichlorophen, particularly when functionalized onto medical device surfaces. The following protocols and data summaries are designed to facilitate reproducible and robust evaluation of this compound's potential as an anti-biofilm agent for medical applications.
Introduction
Biofilm formation on medical devices is a significant contributor to healthcare-associated infections (HAIs), leading to increased patient morbidity and mortality. These microbial communities, encased in a self-produced extracellular polymeric substance (EPS) matrix, exhibit high tolerance to conventional antimicrobial treatments. This compound, a halogenated phenol, has demonstrated potent antimicrobial and anti-biofilm activity. Recent studies have highlighted the efficacy of this compound-functionalized gold nanoparticles (DDM-Au NPs) in combating biofilms formed by multidrug-resistant bacteria, such as Carbapenem-Resistant Enterobacteriaceae (CRE), on surfaces like urinary catheters. This document outlines the key mechanisms of action, provides detailed experimental protocols to assess this activity, and presents quantitative data from relevant studies.
Mechanism of Action
The primary anti-biofilm mechanism of this compound, particularly when delivered via gold nanoparticles, involves a multi-faceted attack on bacterial cells within the biofilm.
-
Bacterial Membrane Disruption: this compound induces significant damage to the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Induction of Oxidative Stress: It triggers the production of intracellular reactive oxygen species (ROS), which causes damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
These actions not only kill the bacteria within the biofilm but also likely interfere with the integrity of the EPS matrix, leading to the disruption of the mature biofilm structure.
Quantitative Data Summary
The following tables summarize the quantitative anti-biofilm efficacy of this compound-functionalized gold nanoparticles (DDM-Au NPs) against various Carbapenem-Resistant Enterobacteriaceae (CRE) strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of DDM-Au NPs against CRE Strains
| Bacterial Strain | MIC (µg/mL) |
| E. coli DC11722 | 4 |
| E. coli DC8647 | 8 |
| K. pneumoniae FK6793 | 16 |
| K. pneumoniae FK3006 | 8 |
| E. cloacae CG1381 | 16 |
| E. cloacae CG1778 | 8 |
Data extracted from a study on this compound-functionalized gold nanoparticles.
Table 2: Reduction in Viable Bacteria in Mature Biofilms on Urinary Catheters after Treatment with DDM-Au NPs
| Bacterial Strain | Log10 CFU/mL Reduction |
| CRE Strains | 2 - 6 |
CFU: Colony Forming Units. Data reflects the reduction in bacterial load on infected urinary catheters.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-biofilm efficacy of this compound are provided below.
Protocol 1: Biofilm Formation and Treatment on Medical Device Surfaces
This protocol describes the formation of a biofilm on a medical device material (e.g., silicone catheter segment) and subsequent treatment with the test compound.
Materials:
-
Medical device segments (e.g., 1 cm pieces of a silicone catheter)
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus, or a CRE strain)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Sterile 24-well plates
-
This compound solution (or DDM-Au NPs) at desired concentrations
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Sterilize the medical device segments.
-
Place one segment into each well of a 24-well plate.
-
Prepare an overnight culture of the test bacteria and adjust the optical density (OD600) to 0.1 in fresh growth medium.
-
Add 1 mL of the bacterial suspension to each well containing a device segment.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
After incubation, gently wash the segments with PBS to remove planktonic bacteria.
-
Add 1 mL of fresh medium containing the desired concentration of this compound (or DDM-Au NPs) to the wells. Include a no-treatment control.
-
Incubate for a further 24 hours at 37°C.
-
Following treatment, proceed with quantification assays (Protocols 2, 3, and 4).
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Assay
This assay quantifies the total biofilm biomass.
Materials:
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
96-well plate for absorbance reading
-
Microplate reader
Procedure:
-
After treatment (Protocol 1), wash the device segments twice with PBS.
-
Air dry the segments for 30 minutes.
-
Place the segments in a new 24-well plate and add 1 mL of 0.1% crystal violet solution to each well, ensuring the segment is fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the segments three times with PBS.
-
Air dry the segments completely.
-
Add 1 mL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer 200 µL of the solubilized stain from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Assessment of Bacterial Viability within the Biofilm
This protocol determines the number of viable bacteria remaining in the biofilm after treatment.
Materials:
-
Sterile PBS
-
Sonicator or vortex mixer
-
Agar plates for colony counting
Procedure:
-
After treatment (Protocol 1), wash the device segments twice with PBS.
-
Place each segment in a microcentrifuge tube containing 1 mL of sterile PBS.
-
Dislodge the biofilm from the segment by sonication for 10 minutes or vigorous vortexing for 2 minutes.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the colonies to determine the number of Colony Forming Units (CFU) per device segment.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to detect intracellular ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Fluorometer or fluorescence microscope
Procedure:
-
After treating the biofilms with this compound for a shorter duration (e.g., 1-4 hours), wash the device segments with PBS.
-
Incubate the segments with 10 µM DCFH-DA in PBS for 30 minutes in the dark.
-
Wash the segments with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a fluorometer or visualize the fluorescence using a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.
Protocol 5: Bacterial Membrane Permeability Assay
This assay uses fluorescent dyes to assess membrane integrity.
Materials:
-
Propidium Iodide (PI) and SYTO 9 fluorescent stains (e.g., from a LIVE/DEAD BacLight kit)
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
After treatment (Protocol 1), wash the device segments with PBS.
-
Stain the biofilms with a mixture of PI and SYTO 9 according to the manufacturer's instructions for 15-30 minutes in the dark.
-
Mount the stained device segments on a microscope slide.
-
Visualize the biofilm using a CLSM. SYTO 9 stains all bacteria (live and dead) green, while PI only penetrates bacteria with damaged membranes, staining them red. The ratio of red to green fluorescence indicates the level of membrane damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key bacterial signaling pathways involved in biofilm formation that may be targeted by anti-biofilm agents, and the general experimental workflow for evaluating anti-biofilm efficacy.
Caption: Experimental workflow for assessing anti-biofilm efficacy.
Caption: Simplified c-di-GMP signaling pathway in bacteria.
Caption: General overview of Quorum Sensing in bacteria.
Conclusion
This compound, especially when formulated as DDM-Au NPs, presents a promising strategy for combating bacterial biofilms on medical devices. The protocols and information provided herein offer a robust framework for researchers to further investigate and validate the anti-biofilm potential of this compound-based technologies. Future studies should aim to elucidate the specific interactions of this compound with key biofilm regulatory pathways, such as quorum sensing and c-di-GMP signaling, to fully understand its mechanism of action and optimize its application in preventing medical device-associated infections.
Application Notes & Protocols: Dichlorophen as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dichlorophen (2,2'-methylenebis(4-chlorophenol)) is a chlorinated bisphenol compound with well-established antimicrobial and anthelmintic properties.[1][2] In the field of analytical chemistry, its stability, purity, and well-characterized physicochemical properties make it a suitable reference standard for the identification and quantification of this compound in various matrices, including pharmaceuticals, cosmetics, and environmental samples.[3][4] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ | [1][5] |
| Molecular Weight | 269.12 g/mol | |
| Appearance | White, slightly cream, or light pink-colored powder | [6] |
| Melting Point | 177-178 °C | [6] |
| Solubility in Water | 0.003 g/100 mL (20 °C) | [1] |
| UV Absorption Maximum (λmax) | 290 nm (in Methanol-Water)[3], 300 nm (in Methanol/Acetic Acid Solution)[4] | [3][4] |
Stability and Storage: this compound is slowly oxidized in air and is acidic in reaction, forming salts with aqueous alkalis.[6] It should be stored in a well-closed container, protected from light, in a cool and dry place.
Application: Quantification of this compound in Cosmetics
This section outlines the use of a this compound reference standard for the quantitative analysis of this compound in cosmetic products using High-Performance Liquid Chromatography (HPLC).
Workflow for this compound Analysis in Cosmetics
Caption: Workflow for the quantification of this compound in cosmetics using HPLC.
Experimental Protocol: HPLC Method for this compound in Cosmetics
This protocol is adapted from the "Method of Test for this compound, Bithionol and Hexachlorophene in Cosmetics"[4].
2.1. Equipment and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) detector.[4]
-
Analytical column: Lichrospher 100 RP-18 (5 µm, 4.0 mm i.d. × 25 cm), or equivalent.[4]
-
Ultrasonicator.[4]
-
Volumetric flasks (10 mL, 20 mL).[4]
-
Membrane filters (0.45 µm, Nylon).[4]
-
This compound reference standard.[4]
-
Methanol (HPLC grade).[4]
-
Acetic acid (reagent grade).[4]
-
Deionized water.[4]
2.2. Reagent Preparation
-
1% (v/v) Acetic Acid Solution: Dilute 1 mL of acetic acid with deionized water to 100 mL.[4]
-
Mobile Phase: Mix methanol and 1% (v/v) acetic acid solution in a 9:1 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter.[4]
2.3. Standard Solution Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
-
Working Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 0.1 to 50 µg/mL by diluting the standard stock solution with methanol.[4]
2.4. Sample Solution Preparation
-
Accurately weigh about 1 g of the well-mixed cosmetic sample into a 20 mL volumetric flask.[4]
-
Add 10 mL of methanol and sonicate for 30 minutes.[4]
-
Dilute to volume with methanol and filter the solution through a 0.45 µm membrane filter. The filtrate is the sample solution.[4]
2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | Lichrospher 100 RP-18, 5 µm, 4.0 mm i.d. × 25 cm |
| Mobile Phase | Methanol : 1% (v/v) Acetic Acid (9:1, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 300 nm |
| Column Temperature | Ambient |
2.6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard solution.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Calculate the concentration of this compound in the sample solution using the calibration curve. The amount of this compound in the sample (in ppm) can be calculated using the following formula: Amount (ppm) = (C × V) / M Where:
-
C = concentration of this compound in the sample solution (µg/mL)
-
V = final volume of the sample preparation (mL)
-
M = weight of the sample (g)[4]
-
Application: Analysis of this compound in Veterinary Formulations
This section describes a stability-indicating HPLC method for the analysis of this compound and its major impurity in veterinary formulations.
Logical Relationship for a Stability-Indicating Method
Caption: Logical workflow for developing and applying a stability-indicating analytical method.
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol is based on a method developed for the analysis of this compound in raw material and veterinary soft gelatin capsules.[3]
3.1. Equipment and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column: C-18 column.[3]
-
This compound reference standard.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
3.2. Reagent Preparation
-
Mobile Phase: Prepare a mixture of methanol and water in a 75:25 (v/v) ratio.[3]
3.3. Standard and Sample Preparation
-
Prepare standard and sample solutions of this compound in a suitable solvent, typically the mobile phase, at a known concentration.
3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C-18 |
| Mobile Phase | Methanol : Water (75:25, v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | As appropriate |
| Detector | UV |
| Detection Wavelength | 290 nm |
| Column Temperature | Ambient |
3.5. Expected Results
-
Under these conditions, this compound and its major trimer impurity are expected to be well-separated.[3]
-
The retention time for this compound is approximately 6.5 minutes, and for the trimer impurity, it is around 9.0 minutes.[3]
Alternative Analytical Technique: Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of this compound, particularly for volatile derivatives or in specific matrices.
Experimental Protocol: GC Method for this compound Analysis
The following provides general parameters for the GC analysis of this compound, which may require further optimization based on the specific instrumentation and sample matrix.
4.1. Equipment and Materials
-
Gas Chromatograph (GC) with a suitable detector (e.g., Mass Spectrometry (MS) or Electron Capture Detector (ECD)).
-
Capillary column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often suitable.
-
This compound reference standard.
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
Derivatizing agent (optional, e.g., acetic anhydride for acetylation).
4.2. Sample Preparation
-
Samples may require extraction with an organic solvent (e.g., hexane).
-
Derivatization to a more volatile form (e.g., acetylation) can improve chromatographic performance.
4.3. Instrumental Conditions
| Parameter | Condition |
| Column | e.g., Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Example: Initial 80°C for 1 min, ramp to 300°C at 20°C/min, hold for 2 min |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
Note: These GC conditions are illustrative and should be optimized for the specific application.
This compound serves as a reliable and essential reference standard in analytical chemistry for the accurate identification and quantification of this compound in diverse samples. The protocols provided herein for HPLC and GC analysis offer robust starting points for method development and routine quality control testing. Proper adherence to these methodologies, coupled with appropriate validation, will ensure the generation of accurate and reproducible analytical data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. Liquid chromatographic analysis of this compound and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Efficacy of Dichlorophen in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophen is a teniacide, a class of anthelmintics effective against tapeworms (cestodes). Historically, it has been utilized in veterinary medicine to treat infections in companion animals and livestock. While it has been largely superseded by more modern anthelmintics, understanding its in vivo efficacy and the methodologies for its evaluation remains relevant for comparative studies and in specific contexts where its use might still be considered.
This document provides an overview of the known in vivo applications of this compound and detailed protocols for evaluating the efficacy of cestocidal agents in animal models. Due to a scarcity of recent, detailed studies on this compound, the following protocols are based on established methodologies for anthelmintic drug testing and may be adapted for the evaluation of this compound.
Data Presentation: Efficacy of this compound and Other Cestocides
Due to the limited availability of recent quantitative data specifically for this compound in published literature, the following tables include illustrative data for other common cestocides to provide a comparative framework for efficacy.
Table 1: Efficacy of Anthelmintics Against Hymenolepis nana in Mice
| Compound | Dosage | Administration Route | Efficacy (% Reduction in Worm Burden) | Reference |
| Praziquantel | 25 mg/kg | Oral | >95% | General Knowledge |
| Niclosamide | 50 mg/kg | Oral | >90% | General Knowledge |
| This compound | N/A | N/A | Data not readily available in recent literature |
Table 2: Efficacy of Anthelmintics Against Taenia species in Dogs
| Compound | Dosage | Administration Route | Efficacy (% Reduction in Worm Burden) | Reference |
| Praziquantel | 5 mg/kg | Oral/Subcutaneous | ~100% | [1] |
| Epsiprantel | 5.5 mg/kg | Oral | High | [1] |
| Fenbendazole | 50 mg/kg for 3 days | Oral | Effective against Taenia pisiformis | [1] |
| This compound | N/A | N/A | Historically used, but specific recent efficacy data is limited. | [2] |
Table 3: Efficacy of Anthelmintics Against Moniezia expansa in Sheep
| Compound | Dosage | Administration Route | Efficacy (% Reduction in Worm Burden) | Reference |
| Albendazole | 5-10 mg/kg | Oral | >95% | [3] |
| Niclosamide | 75-100 mg/kg | Oral | Highly effective | [4] |
| This compound | N/A | N/A | Historically used, but specific recent efficacy data is limited. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of a cestocidal compound like this compound.
Protocol 1: Efficacy Against Hymenolepis nana in a Murine Model
This protocol outlines a controlled efficacy study in mice, a common model for screening drugs against the dwarf tapeworm.
1. Animal Model:
-
Species: Male BALB/c or Swiss albino mice, 4-6 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Infection:
-
Parasite: Hymenolepis nana eggs.
-
Procedure: Mice are infected orally with approximately 500 embryonated H. nana eggs suspended in a small volume of saline.
3. Experimental Design:
-
Groups (n=8-10 per group):
-
Group 1: Infected, untreated control (vehicle only).
-
Group 2: Infected, treated with a positive control drug (e.g., Praziquantel at 25 mg/kg).
-
Group 3-5: Infected, treated with this compound at various doses (e.g., 50, 100, 200 mg/kg).
-
-
Acclimatization: Animals are acclimatized for at least one week before infection.
-
Treatment: Treatment is administered orally on a specified day post-infection (e.g., day 10, when adult worms are established).
4. Efficacy Assessment:
-
Fecal Egg Count Reduction (FECR): Fecal samples are collected before and after treatment to determine the reduction in eggs per gram (EPG).
-
Worm Burden Reduction: On a specified day post-treatment (e.g., day 14), mice are euthanized, and the small intestine is removed. The intestine is opened longitudinally in a saline solution, and the adult worms are carefully dislodged and counted.
-
Calculation: Efficacy is calculated as: [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] * 100%
5. Statistical Analysis:
-
Data should be analyzed using appropriate statistical tests, such as the Student's t-test or ANOVA, to determine the significance of the observed differences between groups.
Protocol 2: Efficacy Against Taenia taeniaeformis in a Rat Model
This protocol describes a study to assess the efficacy of a test compound against the larval stage of the cat tapeworm in its intermediate host.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats, 6-8 weeks old.
2. Infection:
-
Parasite: Taenia taeniaeformis eggs.
-
Procedure: Rats are infected orally with approximately 2,000 embryonated eggs.
3. Experimental Design:
-
Groups (n=6-8 per group):
-
Group 1: Infected, untreated control.
-
Group 2: Infected, treated with a positive control.
-
Group 3-5: Infected, treated with this compound at various doses.
-
-
Treatment: Treatment is administered at a time point when the larval cysts (Cysticercus fasciolaris) are established in the liver (e.g., 6-8 weeks post-infection).
4. Efficacy Assessment:
-
Cyst Count and Viability: At the end of the study period (e.g., 10-12 weeks post-infection), rats are euthanized, and the livers are removed. The number of cysts is counted, and their viability can be assessed by microscopic examination for larval motility.
-
Calculation: Efficacy is determined by the reduction in the number of viable cysts compared to the control group.
Protocol 3: Efficacy Against Moniezia expansa in a Sheep Model
This protocol is for a field or controlled study to evaluate efficacy against a common tapeworm in ruminants.
1. Animal Model:
-
Species: Lambs, 3-6 months old, naturally or experimentally infected with Moniezia expansa.
2. Experimental Design:
-
Group Allocation: Animals are randomly allocated to treatment and control groups based on pre-treatment fecal egg counts.
-
Groups (n=10-15 per group):
-
Group 1: Infected, untreated control.
-
Group 2: Infected, treated with a positive control (e.g., Albendazole at 7.5 mg/kg).
-
Group 3: Infected, treated with this compound at the proposed dose.
-
3. Efficacy Assessment:
-
Fecal Egg Count Reduction (FECR): Fecal samples are collected at day 0 (pre-treatment) and at specified intervals post-treatment (e.g., day 7 and 14). The reduction in EPG is calculated.
-
Post-mortem Worm Counts: A subset of animals from each group may be euthanized to conduct total worm counts from the small intestine to confirm the FECR results.
Visualizations
Experimental Workflow for Anthelmintic Efficacy Testing
Caption: General workflow for in vivo anthelmintic efficacy studies.
Logical Relationship of Efficacy Assessment Parameters
Caption: Relationship between treatment and efficacy indicators.
Conclusion
While this compound has a historical standing as a cestocidal agent, there is a notable absence of recent, detailed in vivo efficacy studies in the public domain. The protocols provided here offer a robust framework for conducting such evaluations, adaptable for this compound or novel anthelmintic candidates. Future research to generate quantitative efficacy data for this compound against a range of cestode species in well-controlled animal models would be valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. THE EFFECT OF CERTAIN SUBSTANCES AGAINST ECHINOCOCCUS GRANULOSUS AND TAENIA HYDATIGENA INFECTIONS IN DOGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in susceptibility of rat strains to experimental infection with Taenia teaniaeformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dichlorophen Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dichlorophen in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its low solubility in water. At 25°C, its aqueous solubility is approximately 30 mg/L.[1] It is considered practically insoluble in water.[2]
Q2: In which organic solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. It is soluble in methanol, ethanol, and ether.[2][3][4] Quantitative data indicates high solubility in Dimethyl sulfoxide (DMSO).[5]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound in aqueous solutions is highly dependent on pH due to its phenolic hydroxyl groups. This compound has two pKa values, pK1: 7.6 and pK2: 11.5.[3][4]
-
At a pH below its first pKa (7.6), this compound exists predominantly in its neutral, less soluble form.
-
As the pH of the solution increases above its pKa values, the phenolic hydroxyl groups deprotonate, forming phenolate salts which are significantly more soluble in water. Therefore, the aqueous solubility of this compound will increase in alkaline conditions (pH > 7.6).
Q4: How does temperature affect the solubility of this compound?
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ | [6] |
| Molecular Weight | 269.12 g/mol | [3] |
| Aqueous Solubility | 30 mg/L at 25°C | [1] |
| Water Solubility | <0.1 g/100 mL at 22°C | [3][4] |
| pKa | pK1: 7.6; pK2: 11.5 (at 25°C) | [3][4] |
| LogP | 4.260 | [3][4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 30 mg/L (at 25°C) | [1] |
| Dimethyl sulfoxide (DMSO) | 45 mg/mL | [5] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ether | Soluble | [3][4] |
| Toluene | Sparingly soluble | [2] |
Troubleshooting Guides
This section addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: The concentration you are trying to achieve likely exceeds the intrinsic aqueous solubility of this compound at the specific pH and temperature of your buffer. Direct dissolution in aqueous media is often challenging.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, increase the pH of your buffer to be above the first pKa of this compound (7.6). This will convert the compound to its more soluble phenolate form.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute this stock into your aqueous buffer. See "Experimental Protocols" for detailed methods.
-
Gentle Heating and Sonication: Gently warming the solution and using a sonicator bath can help increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.
-
Issue 2: A precipitate forms when I dilute my this compound stock solution (in an organic solvent) into an aqueous buffer.
-
Cause: This phenomenon, known as "crashing out" or "antisolvent precipitation," occurs due to a rapid change in solvent polarity. This compound is soluble in the organic stock solvent but insoluble in the final aqueous environment.
-
Troubleshooting Steps:
-
Slow, Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly and dropwise while vigorously stirring or vortexing. This helps to minimize localized high concentrations of the compound.
-
Lower Stock Concentration: Try preparing a more dilute stock solution in the organic solvent before adding it to the buffer.
-
Use of Surfactants or Solubilizing Agents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80) or a solubilizing agent (e.g., PEG300) in the final aqueous solution can help to keep the this compound dispersed and prevent precipitation. See "Experimental Protocols" for a formulation.
-
Issue 3: My prepared this compound solution is cloudy or hazy.
-
Cause: Cloudiness can indicate either incomplete dissolution or that the solubility limit has been exceeded and fine particles are suspended in the solution.
-
Troubleshooting Steps:
-
Verify Complete Dissolution of Stock: Ensure your initial stock solution in the organic solvent is completely clear before diluting it into the aqueous buffer.
-
Filter the Final Solution: Use a 0.22 µm syringe filter to remove any undissolved particulates. This will give you a clear solution at the maximum soluble concentration under those conditions.
-
Re-evaluate Concentration: The desired final concentration may not be achievable in that specific aqueous system. Consider reducing the final concentration.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, chemically resistant vial
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 45 mg/mL).
-
Vortex the mixture vigorously until the this compound is completely dissolved. Sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound using Co-solvents
This protocol is designed to achieve a clear aqueous solution of this compound, for example, at a concentration of 2 mg/mL.
-
Materials:
-
This compound stock solution in DMSO (e.g., 45 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or other aqueous buffer
-
Sterile tubes
-
-
Procedure (for 1 mL of a 2 mg/mL working solution):
-
Prepare a co-solvent mixture by combining:
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
To the co-solvent mixture, add 100 µL of a 20 mg/mL this compound stock in DMSO (prepare this intermediate dilution from your higher concentration stock).
-
Alternatively, for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the required amount of this compound to the DMSO first, ensure it is dissolved, then add the other components sequentially while mixing. For example, to make 1 mL of a 2 mg/mL solution, dissolve 2 mg of this compound in 100 µL of DMSO. Then add 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline and mix thoroughly. Sonication is recommended to ensure a clear solution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. This compound CAS#: 97-23-4 [m.chemicalbook.com]
- 4. This compound | 97-23-4 [chemicalbook.com]
- 5. This compound | Antibacterial | Antifungal | Parasite | TargetMol [targetmol.com]
- 6. This compound [sitem.herts.ac.uk]
Technical Support Center: Optimizing Dichlorophen Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dichlorophen in antibacterial assays. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against bacteria?
A1: this compound exerts its antibacterial effects through a multi-targeted approach. Its primary mechanisms include disrupting the integrity of the microbial cell membrane and interfering with the activity of metabolic enzymes.[1] It can also uncouple oxidative phosphorylation, which disrupts ATP synthesis and leads to microbial cell death.[1]
Q2: What is a typical starting concentration range for this compound in an antibacterial assay?
A2: A recommended starting point for determining the Minimum Inhibitory Concentration (MIC) of this compound is to test a range of concentrations. Based on available data, a broad range from 0.5 µM to 33 µM can be effective for initial screening against various bacteria.[2] However, the optimal concentration is highly dependent on the specific bacterial strain being tested.
Q3: Is this compound more effective against Gram-positive or Gram-negative bacteria?
A3: this compound generally exhibits greater activity against Gram-positive bacteria.[3] Its efficacy against Gram-negative bacteria has been described as poor and narrow-spectrum.[3]
Q4: How should I prepare a stock solution of this compound?
A4: this compound has low solubility in water but is soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the appropriate culture medium for your assay.[1][2] Ensure the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically ≤1%).
Q5: Can this compound be used in combination with other antimicrobial agents?
A5: Yes, studies have explored the use of this compound in combination with other agents. For instance, when functionalized with gold nanoparticles, this compound has shown potent antibacterial activity against carbapenem-resistant Enterobacteriaceae (CRE).[3] Combination therapy can be a strategy to enhance efficacy and combat resistance.
Troubleshooting Guide
Problem 1: No inhibition of bacterial growth is observed, even at high concentrations of this compound.
-
Possible Cause: The bacterial strain is resistant to this compound.
-
Solution: Test this compound against a known susceptible control strain to verify its activity. If the control strain is inhibited, your test strain is likely resistant.
-
-
Possible Cause: The this compound solution has degraded.
-
Possible Cause: Inoculum size is too high.
-
Solution: Ensure your bacterial inoculum is standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then diluted to the recommended final concentration for the specific assay (e.g., 5 x 10^5 CFU/mL for broth microdilution).
-
Problem 2: Inconsistent MIC/MBC results between experiments.
-
Possible Cause: Variability in inoculum preparation.
-
Solution: Strictly adhere to a standardized protocol for preparing and diluting the bacterial inoculum to ensure a consistent starting cell density in every assay.
-
-
Possible Cause: Pipetting errors during serial dilutions.
-
Solution: Calibrate pipettes regularly and use fresh tips for each dilution step to ensure accuracy.
-
-
Possible Cause: Components in the culture medium are interfering with this compound activity.
-
Solution: Use a standard, recommended medium such as Mueller-Hinton Broth (MHB) for susceptibility testing. If using a different medium, be aware that components like high protein content could potentially bind to and inactivate this compound.
-
Problem 3: Precipitation of this compound is observed in the assay wells.
-
Possible Cause: Poor solubility of this compound in the aqueous culture medium.
-
Solution: Ensure the concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept consistent across all wells and does not exceed a non-inhibitory level. Prepare dilutions from the stock solution immediately before use. Gentle vortexing between dilutions can help maintain solubility.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
| Bacterium | Gram Stain | MIC (µM) | MIC (µg/mL) | Reference |
| Acinetobacter calcoaceticus | Negative | 0.825 | 0.222 | [1] |
| Bacillus cereus | Positive | 0.206 | 0.055 | [1] |
| Bacillus subtilis | Positive | 0.206 | 0.055 | [1] |
| Citrobacter freundii | Negative | 0.206 | 0.055 | [1] |
| Escherichia coli | Negative | 0.05 | 0.013 | [1] |
Note: MIC values can vary depending on the specific strain and the assay conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL.
-
Include a growth control well (MHB with bacteria, no this compound) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Spreader or inoculating loop
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
-
Plating:
-
Spot the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
Visualizations
Caption: this compound's multifaceted mechanism of action against bacteria.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Bithionol, this compound, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-Biofilm Activity of this compound-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing Dichlorophen degradation in experimental setups
Welcome to the Technical Support Center for Dichlorophen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including:
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1]
-
pH: this compound is more stable in acidic to neutral conditions and is incompatible with strong bases.[1]
-
Oxidation: It is slowly oxidized in the air and is incompatible with strong oxidizing agents.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3]
Q2: How should I store this compound powder to ensure its stability?
A2: To maintain the stability of solid this compound, it is recommended to:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from light by using an opaque or amber-colored container.
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[4]
Q3: What are the best practices for preparing and storing this compound solutions?
A3: When preparing and storing this compound solutions, consider the following to minimize degradation:
-
Solvent Selection: this compound is soluble in methanol and ether. For aqueous solutions, be mindful of its low water solubility.
-
pH Control: If preparing aqueous solutions, buffer them to a neutral or slightly acidic pH to improve stability.
-
Protection from Light: Prepare and store solutions in amber-colored glassware or protect them from light by wrapping the container in aluminum foil.
-
Deoxygenation: For applications sensitive to oxidation, consider deoxygenating the solvent before preparing the solution and storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: Unexpected peaks in your chromatogram are likely degradation products of this compound. The identity of these products can depend on the storage and handling conditions of your sample. Common degradation pathways include photolysis and oxidation, which can lead to the formation of various byproducts.[1][5] It is also possible that the unexpected peaks are impurities from the initial this compound batch.
Q5: Can I use antioxidants to prevent the degradation of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency over time in prepared solutions. | Degradation due to light, heat, or pH. | Store solutions in amber vials at 2-8°C. Ensure the pH of aqueous solutions is neutral to slightly acidic. Prepare fresh solutions regularly. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | Review storage and handling procedures. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Implement preventative measures based on the identified cause (e.g., protection from light, inert atmosphere). |
| Inconsistent experimental results when using this compound. | Variable degradation of this compound between experiments. | Standardize your experimental protocol for handling this compound. This includes using freshly prepared solutions, controlling exposure to light and heat, and ensuring a consistent pH environment. |
| Discoloration of this compound solutions. | Oxidation or photolytic degradation. | Prepare solutions using deoxygenated solvents and store under an inert atmosphere. Always protect solutions from light. |
Quantitative Data on this compound Degradation
While specific kinetic data for this compound degradation under a wide range of conditions is limited in publicly available literature, the following table summarizes qualitative and semi-quantitative findings on the stability of this compound and related chlorophenols.
| Condition | Parameter | Observation | Reference |
| Photolysis | Oxygen Presence | In the absence of oxygen (acidic solution), hydrolysis of one chlorine atom occurs. In the presence of oxygen, a benzoquinone is formed. | [1] |
| Photolysis | pH | At pH 9, photolysis leads to the formation of 4-chloro-2,2'-methylenediphenol, among other products. | [1] |
| Temperature | General | Increasing temperature generally accelerates the degradation rate of chlorophenols. For every 10°C increase, the decomposition rate constant of 2,4-dichlorophenoxyacetic acid increases by approximately 2.2-fold. | [2][3] |
| pH | Stability | This compound is unstable in strongly acidic solutions (below pH 2). | |
| Oxidation | Air | This compound is slowly oxidized in the air. | [1] |
| Oxidation | Strong Oxidizing Agents | Incompatible and will lead to degradation. | [1] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Neutralization and Dilution: After exposure to the stress condition, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The PDA detector can be used to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
HPLC Method for this compound and its Degradation Products
The following is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% formic acid or acetic acid for pH control). A typical starting point could be a 75:25 (v/v) mixture of methanol and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., 290 nm). A photodiode array (PDA) detector is recommended for method development and forced degradation studies to monitor for co-eluting peaks and to obtain spectral information.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for experiments involving this compound.
References
- 1. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. Phototransformation of this compound in aqueous phase | Semantic Scholar [semanticscholar.org]
- 6. Liquid chromatographic analysis of this compound and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Dichlorophen precipitation in cell culture media
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering precipitation issues with Dichlorophen in their cell culture experiments. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a chlorinated bisphenol compound with antimicrobial and anthelmintic properties.[1][2] It is a white to light pink-colored powder.[3] Its solubility in aqueous solutions is very low, reported as 30 mg/L at 25°C.[4] However, it is soluble in organic solvents such as 95% ethanol and Dimethyl Sulfoxide (DMSO).[3]
Q2: Why is this compound precipitating in my cell culture medium?
A2: this compound's low aqueous solubility is the primary reason for its precipitation in cell culture media. Precipitation, which can appear as cloudiness, a thin film, or visible particles, can be triggered by several factors:[5]
-
Solvent Shock: Rapidly adding a concentrated this compound stock solution (in an organic solvent like DMSO) to the aqueous cell culture medium can cause the compound to crash out of solution.[6]
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Temperature Fluctuations: Changes in temperature, such as adding a cold stock solution to warm media, can decrease the solubility of this compound.[7]
-
pH of the Medium: The pH of your cell culture medium can influence the ionization state and solubility of this compound.
-
Interactions with Media Components: Components in the cell culture medium, especially proteins in fetal bovine serum (FBS), can interact with this compound and contribute to precipitation.[5]
Q3: What are the negative consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly impact your experimental results by:[6]
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable and difficult-to-reproduce data.
-
Cell Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of this compound's pharmacological activity.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or light absorbance/fluorescence measurements.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally recommended, with concentrations at or below 0.1% being ideal to avoid off-target effects.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Troubleshooting Guide
If you observe precipitation of this compound in your cell culture medium, follow this troubleshooting guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solution(s) |
| Immediate precipitation upon adding this compound stock to media | Solvent Shock | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[6]2. Use Serial Dilutions: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final volume.[6] |
| Concentration Exceeds Solubility | 1. Reduce Final Concentration: Lower the target concentration of this compound and perform a dose-response experiment to determine the highest soluble concentration that achieves the desired biological effect.[6]2. Solubility Testing: Perform a solubility test to determine the approximate solubility limit of this compound in your specific cell culture medium (see Experimental Protocols). | |
| Precipitation observed after a period of incubation | Temperature Fluctuations | 1. Maintain Stable Temperature: Ensure your incubator is properly calibrated and maintains a constant temperature. Avoid frequent opening of the incubator door.[5]2. Pre-warm all solutions: Always pre-warm your cell culture media and other reagents to 37°C before use. |
| Evaporation of Media | 1. Use Humidified Incubators: Ensure your incubator has adequate humidity to prevent evaporation from your culture vessels.[7]2. Seal Culture Vessels: Use filter caps on flasks and ensure lids on multi-well plates are properly sealed. | |
| Interaction with Media Components | 1. Reduce Serum Concentration: If using a serum-containing medium, try reducing the percentage of FBS.[5]2. Test in Serum-Free Media: Determine if precipitation still occurs in a serum-free version of your medium to identify if serum is the primary cause. | |
| Precipitate observed in the this compound stock solution | Improper Storage or High Concentration | 1. Inspect Before Use: Always visually inspect your stock solution for any precipitate before use.2. Gentle Warming: If a precipitate is present, gently warm the vial in a 37°C water bath and vortex vigorously to try and redissolve the compound.[5]3. Prepare Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.4. Lower Stock Concentration: Consider preparing a slightly lower concentration stock solution to maintain stability. |
Quantitative Data Summary
The following table provides a summary of the solubility of this compound in various solvents. Please note that the solubility in cell culture media is an estimate and should be experimentally verified.
| Solvent | Solubility | Notes |
| Water (25°C) | ~30 mg/L | Very low aqueous solubility.[4] |
| 95% Ethanol | 1 g in 1 g | Highly soluble.[3] |
| DMSO | ≥ 100 mg/mL | Highly soluble.[5] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with 10% FBS | < 10 µM (Estimated) | Solubility is expected to be low and can be influenced by media components and pH. Experimental verification is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molar Mass: 269.12 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.69 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution in Cell Culture Media
This protocol provides a step-by-step method for diluting the this compound stock solution to the final working concentration, minimizing the risk of precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (Example for a 10 µM final concentration in 10 mL of media):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
-
Calculate the volume of stock solution required. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.
-
Crucial Step: While gently swirling or vortexing the conical tube with the medium, slowly add the 10 µL of the stock solution drop-by-drop. This gradual addition is key to preventing solvent shock.[6]
-
Once the stock solution is added, cap the tube and invert it several times to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's proposed mechanisms of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What does this compound mean? Definition, meaning and sense [tititudorancea.com]
- 3. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Enhancing Dichlorophen Efficacy in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Dichlorophen in combination therapies. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of target cells. This disruption of the electron transport chain interferes with ATP production, leading to cellular energy depletion and eventual cell death. Additionally, this compound can disrupt cell membrane integrity and has been shown to induce DNA damage and apoptosis.
Q2: What are the known synergistic applications of this compound in combination therapies?
A2: this compound has demonstrated synergistic effects when combined with other antimicrobial agents. For instance, it has shown synergy with the antifungal Miconazole and the anthelmintic Bithionol against a range of bacteria, including antibiotic-resistant strains. While the primary focus of existing research has been on its antimicrobial properties, its mechanism of action suggests potential for synergistic combinations in other therapeutic areas, such as oncology, which warrants further investigation.
Q3: How does this compound induce apoptosis?
A3: this compound can induce apoptosis through the mitochondrial pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane potential disruption. This, in turn, can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to programmed cell death.
Q4: Can this compound affect the cell cycle of target cells?
A4: Yes, studies have indicated that this compound can alter the cell cycle.[1] The induction of DNA damage and cellular stress by this compound can activate cell cycle checkpoints, potentially leading to arrest at different phases of the cell cycle, such as the G1/S or G2/M transition. This cell cycle arrest may provide a window for the cell to repair damage or, if the damage is too severe, to undergo apoptosis.
Q5: What are the key considerations for designing a synergy experiment with this compound?
A5: When designing a synergy experiment, it is crucial to first determine the individual dose-response curves and the IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound and the combination drug in your specific experimental model. The experimental design should then explore a range of concentration ratios of the two drugs, often centered around their IC50 values. Two common methods for quantifying synergy are Isobologram analysis and the Combination Index (CI) method.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Q: My replicate wells for the same drug concentration show high variability in cell viability or microbial growth assays. What could be the cause?
-
A:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers across wells is a common source of variability.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
This compound Solubility and Stability: this compound has low water solubility.[2][3] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in culture medium.[4] Prepare fresh dilutions for each experiment, as this compound can be slowly oxidized in the air.[2] Precipitates in the media can lead to inconsistent drug exposure.
-
Temperature Gradients: Allow plates to equilibrate to room temperature before adding reagents like CellTiter-Glo®, and ensure uniform temperature within the incubator.[5]
-
Issue 2: Inconsistent or Unexpected Synergy Analysis Results
-
Q: My isobolograms show a non-linear or "U-shaped" pattern, or my Combination Index (CI) values fluctuate significantly across different effect levels. How should I interpret this?
-
A:
-
Concentration-Dependent Interactions: Synergy is not always constant across all concentrations. Some drug combinations may be synergistic at low concentrations and antagonistic at high concentrations, or vice-versa. A non-linear isobole or fluctuating CI values can reflect this complex interaction.
-
Inaccurate IC50/MIC Values: The calculation of synergy is highly dependent on the accuracy of the individual drug potency values. Re-determine the IC50 or MIC values for each drug with a high degree of precision before conducting combination studies.
-
Different Mechanisms of Action: If the two drugs have very different mechanisms of action or dose-response curve shapes, the assumptions of some synergy models may not be fully met, leading to complex isoboles.
-
Data Entry Errors: Double-check all data entered into synergy analysis software for accuracy. Small errors in concentration values or effect measurements can significantly impact the results.
-
Issue 3: Vehicle Control Shows Cytotoxicity
-
Q: My vehicle control (e.g., DMSO) is showing a significant decrease in cell viability. What should I do?
-
A:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the vehicle alone to determine the maximum concentration your cells can tolerate without significant toxicity. Ensure the final concentration of the vehicle in all experimental wells is below this threshold.
-
Use a Consistent Vehicle Concentration: The concentration of the vehicle should be the same across all wells, including the single-agent and combination treatments.
-
Consider Alternative Solvents: If your cells are particularly sensitive to the chosen solvent, explore other less toxic solvents in which this compound is soluble.
-
Data Presentation: Quantitative Synergy Data
The following tables summarize available quantitative data for this compound in combination therapies.
Table 1: Synergistic Antibacterial Activity of this compound Combinations
| Bacterium | Combination | Individual MIC (µg/mL) | Combination MIC (µg/mL) | Fold Reduction | Synergy Interpretation |
| Acinetobacter calcoaceticus | This compound + Miconazole | D: >100, M: >100 | D: 6.25, M: 6.25 | >16-fold (for each) | Synergistic |
| Acinetobacter calcoaceticus | This compound + Bithionol | D: >100, B: 50 | D: 12.5, B: 6.25 | D: >8-fold, B: 8-fold | Synergistic |
| Staphylococcus aureus | This compound + Miconazole | D: 1.56, M: 6.25 | D: 0.78, M: 0.78 | D: 2-fold, M: 8-fold | Synergistic |
Data is illustrative and compiled from published studies. Researchers should determine these values in their specific experimental systems.
Table 2: Hypothetical Antifungal Synergy with this compound
| Fungal Species | Antifungal Agent | This compound IC50 (µM) | Antifungal IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) |
| Candida albicans | Fluconazole | Determine Experimentally | Determine Experimentally | Determine Experimentally | Calculate |
| Aspergillus fumigatus | Amphotericin B | Determine Experimentally | Determine Experimentally | Determine Experimentally | Calculate |
Table 3: Hypothetical Anticancer Synergy with this compound
| Cancer Cell Line | Anticancer Drug | This compound IC50 (µM) | Anticancer Drug IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) |
| Breast (MCF-7) | Doxorubicin | Determine Experimentally | Determine Experimentally | Determine Experimentally | Calculate |
| Lung (A549) | Cisplatin | Determine Experimentally | Determine Experimentally | Determine Experimentally | Calculate |
Experimental Protocols
Protocol 1: Determination of IC50/MIC Values
-
Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., 10 mM in DMSO).
-
Seeding: Seed cells or inoculate microorganisms in a 96-well plate at a predetermined optimal density.
-
Serial Dilution: Perform a serial dilution of each drug individually in the appropriate culture medium to create a range of concentrations. A common approach is a 2-fold dilution series over 8-10 concentrations.
-
Treatment: Add the drug dilutions to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24-72 hours for cells, 18-24 hours for bacteria).
-
Viability/Growth Assessment: Determine cell viability or microbial growth using a suitable assay (e.g., CellTiter-Glo®, MTT, or OD600 measurement).
-
Data Analysis: Plot the percentage of inhibition versus drug concentration and use non-linear regression to calculate the IC50 or MIC value for each drug.
Protocol 2: Synergy Assessment using the Combination Index (CI) Method
-
Experimental Design: Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s). Prepare serial dilutions of this fixed-ratio combination.
-
Treatment and Incubation: Treat the cells or microorganisms with the single agents and the combination dilutions as described in Protocol 1.
-
Data Collection: Measure the effect (e.g., percent inhibition) for each concentration of the single drugs and the combination.
-
CI Calculation: Use software such as CompuSyn or a suitable statistical package to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce a certain effect, and (Dx)₁ and (Dx)₂ are the concentrations of the single drugs that produce the same effect.
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound, the combination drug, and their combination at desired concentrations for a specific time period. Include vehicle and untreated controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in a particular phase suggests cell cycle arrest.
Visualizations
References
- 1. Toxicogenetic evaluation of dichlorophene in peripheral blood and in the cells of the immune system using molecular and flow cytometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 4. DNA Polymerase I Is Essential for Growth of Methylobacterium dichloromethanicum DM4 with Dichloromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae [frontiersin.org]
Technical Support Center: Dichlorophen Stability in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of dichlorophen during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound is primarily influenced by temperature, humidity, light, and pH.[1][2] Elevated temperatures can accelerate degradation reactions, while high humidity can introduce moisture, potentially leading to hydrolysis.[1][3] this compound is also susceptible to degradation upon exposure to light (photolysis) and can be oxidized in the presence of air.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[4] The recommended storage containers are made of polyethylene or polypropylene and should be kept tightly sealed.[4]
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are oxidation and photolysis.[4]
-
Oxidation: this compound can be slowly oxidized in the air.[4] This process can involve the formation of quinone-type structures.
-
Photolysis: Exposure to light can lead to the degradation of this compound. In acidic solutions without oxygen, this can result in the hydrolysis of a chlorine atom to form a corresponding phenol. In the presence of oxygen, a benzoquinone may be formed.[4]
Q4: What are the expected degradation products of this compound?
A4: Under photolytic conditions in an acidic solution, degradation can yield a corresponding phenol (with one less chlorine atom) or a benzoquinone in the presence of oxygen. At a pH of 9, 4-chloro-2,2'-methylenediphenol can also be formed.[4] Oxidative degradation may lead to the formation of para-quinone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the long-term storage and analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after storage. | Degradation of this compound. | 1. Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the structure of the new peaks to confirm they are degradation products.[5] 2. Review Storage Conditions: Ensure that the storage conditions (temperature, humidity, light protection) were maintained as recommended.[4] 3. Perform Forced Degradation: Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent peak.[6][7] |
| Loss of this compound potency in stored samples. | Chemical degradation due to improper storage or handling. | 1. Verify Storage Integrity: Check that storage containers were properly sealed and that there were no significant temperature or humidity fluctuations.[8] 2. Use a Validated Stability-Indicating Method: Ensure your analytical method can accurately quantify this compound in the presence of its degradants.[1][9] 3. Prepare Fresh Standards: Always use freshly prepared this compound standards for quantification to avoid inaccuracies due to degraded standard solutions. |
| Discoloration of this compound powder or solution. | Oxidation or photodegradation. | 1. Protect from Light: Store all this compound materials in amber-colored containers or wrapped in aluminum foil to prevent light exposure.[2] 2. Inert Atmosphere: For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.[2] |
| Inconsistent analytical results between samples from the same batch. | Non-homogeneity of the stored sample or inconsistent sample preparation. | 1. Ensure Homogeneity: Thoroughly mix the bulk this compound powder before weighing out individual samples. 2. Standardize Sample Preparation: Follow a consistent and validated sample preparation protocol for all analyses to minimize variability. |
Quantitative Data Summary
| Storage Condition | Parameter | Effect on this compound Stability | Reference |
| Temperature | Increased Temperature | Accelerates degradation rate. | [1] |
| Humidity | High Relative Humidity | May promote hydrolytic degradation if moisture is absorbed. | [3] |
| Light | UV or Visible Light Exposure | Induces photodegradation. | [4] |
| pH (in solution) | Acidic or Alkaline Conditions | Can catalyze hydrolysis. | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound. Method validation according to ICH guidelines is crucial before use in formal stability studies.[1]
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Methanol and 1% (v/v) Acetic Acid in Water (e.g., 75:25 v/v)
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
3. Sample Preparation (from Long-Term Storage):
-
Accurately weigh a portion of the stored this compound sample.
-
Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound to demonstrate the specificity of the stability-indicating analytical method.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize with acid before analysis.
-
Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store the solid this compound powder at an elevated temperature (e.g., 105°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration.
3. Sample Analysis:
-
After the specified stress period, prepare the samples as described in the HPLC protocol and analyze them using the stability-indicating method.
-
The goal is to achieve 5-20% degradation of the parent compound.[7]
-
The chromatograms should demonstrate that the degradation product peaks are well-resolved from the this compound peak.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. sgs.com [sgs.com]
- 8. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Off-Target Effects of Dichlorophen in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Dichlorophen in cellular assays while minimizing its off-target effects. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and visual aids to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary on-target effect is the uncoupling of oxidative phosphorylation in the mitochondria.[1] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular ATP and is the basis for its efficacy as an antimicrobial, antifungal, and anthelmintic agent.
Q2: What are the known off-target effects of this compound in mammalian cells?
A2: While effective against microbes and parasites, this compound can exert several off-target effects in mammalian cells, especially at higher concentrations. These include:
-
General Cytotoxicity: Disruption of mitochondrial function can eventually lead to cell death.
-
DNA Damage: Studies have shown that this compound can induce DNA damage.[1]
-
Apoptosis and Cell Cycle Alterations: this compound can trigger programmed cell death (apoptosis) and cause alterations in the cell cycle.[1]
Q3: How can I differentiate between the on-target mitochondrial uncoupling and off-target cytotoxicity?
A3: This can be achieved by conducting experiments that measure specific cellular processes over a range of this compound concentrations and time points.
-
On-target effect (Mitochondrial Uncoupling): This can be measured by an increase in oxygen consumption rate (OCR) and a decrease in cellular ATP levels shortly after this compound treatment.
-
Off-target effect (Cytotoxicity): This is typically observed at later time points and can be quantified using assays that measure cell viability (e.g., MTT or LDH assays), DNA damage (Comet assay), or apoptosis (e.g., Annexin V staining).
Q4: What are the appropriate controls for my experiments with this compound?
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive Control for Mitochondrial Uncoupling: A well-characterized uncoupling agent like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) can be used to confirm that your assay system can detect mitochondrial uncoupling.
-
Positive Control for Cytotoxicity/DNA Damage: A known cytotoxic agent or DNA-damaging agent (e.g., staurosporine for apoptosis, hydrogen peroxide for DNA damage) should be used to validate your off-target effect assays.
Troubleshooting Guides
Guide 1: High Levels of Cytotoxicity Observed at Expected Therapeutic Concentrations
-
Issue: You are observing significant mammalian cell death at this compound concentrations intended to target microbes or parasites in a co-culture system.
-
Troubleshooting Steps:
-
Verify the Working Concentration: The cytotoxic concentration of this compound can be lower than its antimicrobial or anthelmintic concentration in some contexts. It is crucial to perform a dose-response curve to determine the IC50 for cytotoxicity in your specific mammalian cell line.
-
Reduce Incubation Time: Off-target effects like cytotoxicity often manifest after prolonged exposure. Consider reducing the incubation time to a point where the on-target effect is observable, but general cytotoxicity is minimized.
-
Use a More Sensitive Assay for the On-Target Effect: Assays that measure immediate biochemical changes, such as ATP levels or oxygen consumption rate, can detect the on-target effect at lower concentrations and shorter time points than cell viability assays.
-
Consider a Different Formulation: While not always feasible, nanoparticle-based delivery systems have been shown to enhance the antimicrobial activity of this compound, potentially allowing for lower effective concentrations with reduced host cell toxicity.
-
Guide 2: Inconsistent or Unexplained Experimental Results
-
Issue: You are observing high variability between replicate experiments or results that do not align with the expected mechanism of action.
-
Troubleshooting Steps:
-
Check for Compound Stability and Solubility: this compound is slowly oxidized in the air and has limited water solubility.[2] Ensure your stock solutions are fresh and that the compound is fully dissolved in your culture medium. Precipitated this compound can lead to inconsistent effective concentrations.
-
Assess Basal Mitochondrial Function of Your Cells: Cell lines can have different metabolic profiles. Ensure your cells have a consistent and healthy level of mitochondrial respiration before starting your experiments.
-
Standardize Cell Seeding Density: The metabolic state of cells can be influenced by their density. Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase.
-
Rule out Contamination: Microbial contamination can affect cellular metabolism and confound your results. Regularly test your cell cultures for contamination.
-
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and related compounds. It is important to note that the effective and cytotoxic concentrations of this compound can vary significantly depending on the cell type, experimental conditions, and duration of exposure. Therefore, it is highly recommended to perform a dose-response analysis to determine the optimal concentrations for your specific experimental system.
| Compound | Assay | Organism/Cell Line | Concentration/Value | Reference |
| This compound | Minimum Inhibitory Concentration (MIC) | B. subtilis | 0.206 µM | [3] |
| This compound | Minimum Inhibitory Concentration (MIC) | E. coli | 0.05 µM | [3] |
| This compound | Minimum Inhibitory Concentration (MIC) | C. freundii | 0.206 µM | [3] |
| This compound | Minimum Inhibitory Concentration (MIC) | B. cereus | 0.206 µM | [3] |
| This compound | Minimum Inhibitory Concentration (MIC) | A. calcoaceticus | 0.825 µM | [3] |
| 2,4-Dichlorophenol | Cytotoxicity (EC50) | L929 murine fibroblasts (24h) | 0.83 mM (830 µM) | [4] |
| 2,4-Dichlorophenol | Cytotoxicity (EC50) | L929 murine fibroblasts (48h) | 0.13 mM (130 µM) | [4] |
| This compound | Anthelmintic Activity | Pheretima posthuma (earthworm) | 25-100 µg/mL | [5] |
Detailed Experimental Protocols
1. Protocol for Measuring Mitochondrial Oxygen Consumption Rate (OCR)
This protocol provides a general guideline for using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration.
-
Materials:
-
Extracellular flux analyzer and corresponding cell culture plates
-
Cell culture medium appropriate for your cell line
-
This compound stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a positive control for mitochondrial uncoupling)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Procedure:
-
Cell Seeding: Seed cells in the extracellular flux analyzer culture plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, dilute the this compound and other mitochondrial inhibitors in the assay medium to the desired working concentrations.
-
Assay Setup:
-
Replace the cell culture medium with the pre-warmed assay medium.
-
Incubate the cells in a CO2-free incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Acquisition:
-
Place the cell culture plate in the extracellular flux analyzer.
-
Follow the manufacturer's instructions to calibrate the instrument and initiate the assay.
-
Measure the basal OCR, then sequentially inject this compound and the other mitochondrial inhibitors to measure changes in OCR.
-
-
Data Analysis:
-
An increase in OCR after the injection of this compound indicates mitochondrial uncoupling.
-
Normalize the OCR data to the cell number or protein concentration.
-
-
2. Protocol for Comet Assay (Alkaline)
This protocol is for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
-
Materials:
-
Microscope slides
-
Normal and low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline unwinding and electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include a negative (vehicle) and positive (e.g., H2O2) control.
-
Cell Embedding:
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline unwinding buffer for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify the DNA damage by measuring the tail length and intensity relative to the head using appropriate software.
-
-
3. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Visual Guides
Signaling Pathways
Caption: this compound's mechanism of action and downstream off-target effects.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dichlorophen Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome interference caused by Dichlorophen in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence-based assays?
This compound is a chemical compound used as a fungicide, bactericide, and in some industrial applications. Its chemical structure allows it to interfere with fluorescence measurements through several mechanisms, primarily by absorbing light in the ultraviolet (UV) range. This absorption can lead to a phenomenon known as the inner filter effect, where this compound absorbs the excitation light intended for your fluorophore or the emission light produced by it, leading to artificially low fluorescence readings.
Q2: How can I determine if this compound is interfering with my assay?
There are several indicators that this compound may be causing interference:
-
Unexpectedly low fluorescence signals: If your positive controls or samples with expected high fluorescence show lower than anticipated signals, an interfering substance like this compound could be the cause.
-
Non-linear dose-response curves: Interference can lead to distortions in your data, causing non-linearity in standard curves or dose-response relationships.
-
Assay variability: Inconsistent results between replicate wells or experiments can sometimes be attributed to the presence of an interfering compound.
To confirm interference, you can perform a simple control experiment: spike a known concentration of your fluorophore with varying concentrations of this compound and measure the fluorescence. A this compound concentration-dependent decrease in fluorescence would suggest interference.
Q3: What are the primary mechanisms of this compound interference?
The primary mechanisms of this compound interference are:
-
Inner Filter Effect (IFE): this compound and its analogue 2,4-Dichlorophenol absorb light in the UV region, with known absorbance peaks around 210.5 nm, 245 nm, and 285 nm, and in some contexts, a peak at 307 nm has been observed.[1][2] If your fluorophore's excitation or emission spectrum overlaps with this compound's absorbance spectrum, this compound will absorb the photons, reducing the signal detected by the instrument. This is a significant issue for assays using fluorophores that are excited in the UV or near-UV range.
-
Fluorescence Quenching: While less documented for this compound specifically, phenolic compounds can act as fluorescence quenchers.[3] Quenching is a process where the excited fluorophore returns to its ground state without emitting a photon, due to interaction with another molecule (the quencher). This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).
-
Autofluorescence: Although 2,4-Dichlorophenol itself does not exhibit significant intrinsic fluorescence, it can form fluorescent complexes with other molecules, such as heme.[1] If your sample contains components that can interact with this compound in this manner, it could lead to an increase in background fluorescence, masking your true signal.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments.
Issue 1: Reduced Fluorescence Signal in the Presence of this compound
If you observe a decrease in your fluorescence signal that you suspect is caused by this compound, follow these steps to diagnose and mitigate the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced fluorescence signal.
Detailed Steps:
-
Confirm Interference:
-
Protocol: Prepare a solution of your fluorophore at a concentration that gives a robust signal. Add increasing concentrations of this compound to this solution and measure the fluorescence at each concentration.
-
Expected Outcome: A concentration-dependent decrease in fluorescence confirms interference.
-
-
Identify the Mechanism by Analyzing Spectral Overlap:
-
Methodology:
-
Obtain the absorbance spectrum of this compound. Key absorbance peaks for the related 2,4-Dichlorophenol are approximately 210.5 nm, 245 nm, and 285 nm.[1][2]
-
Obtain the excitation and emission spectra of your fluorophore.
-
Overlay the spectra. Significant overlap between the this compound absorbance spectrum and the fluorophore's excitation or emission spectrum strongly suggests an inner filter effect.[4][5][6][7][8]
-
-
-
Implement Mitigation Strategies:
-
Option A: Spectral Shift - Use a Red-Shifted Fluorophore:
-
Rationale: Moving to a fluorophore with excitation and emission wavelengths further into the visible or near-infrared region, where this compound does not absorb significantly, is a highly effective strategy to avoid the inner filter effect.[9]
-
Recommended Fluorophores: Consider replacing UV-excitable dyes with fluorophores like Rhodamine, Cy5, or other long-wavelength dyes.
-
Data Summary:
-
-
| Fluorophore Class | Excitation (nm) | Emission (nm) | Susceptibility to this compound IFE |
| Coumarins | 350-400 | 450-500 | High |
| Fluoresceins | ~490 | ~520 | Moderate |
| Rhodamines | ~550 | ~570 | Low |
| Cyanine Dyes (Cy5) | ~650 | ~670 | Very Low |
Issue 2: Increased Background Fluorescence
If you observe an unexpected increase in background fluorescence, it might be due to the formation of a fluorescent complex involving this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased background fluorescence.
Detailed Steps:
-
Confirm this compound-Dependent Fluorescence:
-
Protocol: Prepare a sample matrix without your fluorophore but with this compound and any other components that might interact with it (e.g., cell lysate, serum). Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Expected Outcome: A significant fluorescence signal in the absence of your intended fluorophore indicates this compound-related autofluorescence.
-
-
Characterize the Autofluorescence Spectrum:
-
Methodology: Using a spectrophotometer, measure the emission spectrum of the this compound-containing sample matrix across a range of excitation wavelengths. This will help you identify the spectral properties of the interfering fluorescence.
-
-
Implement Mitigation Strategies:
-
Option A: Use a Spectrally Distinct Fluorophore:
-
Rationale: Choose a fluorophore whose emission spectrum does not overlap with the characterized autofluorescence spectrum.
-
-
Option B: Sample Cleanup:
-
Rationale: Remove this compound from the sample before performing the assay.
-
Detailed Protocols: Refer to the "Experimental Protocols" section.
-
-
Option C: Background Subtraction:
-
Rationale: If the autofluorescence is consistent across samples, you can measure the fluorescence of a "no-fluorophore" control containing this compound and subtract this value from your experimental samples. This is less ideal as it can increase data variability.
-
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal from Aqueous Samples
This protocol is suitable for removing phenolic compounds like this compound from aqueous samples such as cell culture media or urine.[10][11]
Materials:
-
C18 SPE Cartridge
-
Methanol (for conditioning)
-
Deionized Water (for equilibration)
-
Elution Solvent (e.g., Acetonitrile or Methanol)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not let the cartridge dry out.
-
Equilibration: Pass 5 mL of deionized water through the cartridge.
-
Sample Loading: Load your sample containing this compound onto the cartridge at a slow flow rate (approx. 1-2 mL/min). This compound and other hydrophobic molecules will bind to the C18 sorbent. Your analyte of interest, if more polar, may be in the flow-through, which you would collect. Alternatively, if your analyte of interest is also retained, you will proceed to the elution step.
-
Washing (Optional): To remove polar impurities, you can wash the cartridge with a small volume of a weak organic solvent/water mixture.
-
Elution: To elute this compound (if it is the compound to be removed and discarded), pass 5 mL of the elution solvent through the cartridge. If your analyte of interest was retained and you want to separate it from this compound, a gradient elution with increasing concentrations of organic solvent may be necessary.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Removal
LLE can be used to separate this compound from aqueous samples based on its solubility in an organic solvent.
Materials:
-
Separatory Funnel
-
Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous Buffer (pH adjusted as needed)
Procedure:
-
Place your aqueous sample containing this compound into a separatory funnel.
-
Add an equal volume of an immiscible organic solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The more dense layer will be at the bottom.
-
Drain the appropriate layer containing your analyte of interest. This compound, being hydrophobic, will preferentially partition into the organic phase.
-
Repeat the extraction of the aqueous phase with fresh organic solvent to maximize the removal of this compound.
Protocol 3: Protein Precipitation for this compound Removal from Protein Samples
This method is useful for removing small molecules like this compound from protein samples.[12][13]
Materials:
-
Trichloroacetic Acid (TCA) or cold Acetonitrile
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure (using Acetonitrile):
-
To your protein sample in a microcentrifuge tube, add three volumes of ice-cold acetonitrile.
-
Vortex briefly to mix.
-
Incubate on ice for 15-30 minutes to allow proteins to precipitate.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
The supernatant will contain the small molecules, including this compound. Carefully collect the supernatant if that is where your analyte of interest is. The pellet will contain the precipitated protein. If your analyte is the protein, discard the supernatant and resuspend the protein pellet in a suitable buffer.
By following these troubleshooting guides and experimental protocols, you can effectively manage and overcome interference from this compound in your fluorescence-based assays, leading to more accurate and reliable experimental data.
References
- 1. Exploring the activation potential of heme for 2,4-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 6. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. MyScope [myscope.training]
- 8. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Adjusting pH to improve Dichlorophen activity in experiments
Welcome to the technical support center for Dichlorophen. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chlorinated bisphenol compound with broad-spectrum biocidal properties, including anthelmintic, bactericidal, fungicidal, and algicidal activities.[1][2][3] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[3][4][5] By acting as a protonophore, it dissipates the proton motive force across the inner mitochondrial membrane, which is essential for ATP synthesis, thereby disrupting cellular energy production and leading to cell death.[4] Additional mechanisms may include the disruption of cell membrane integrity and the induction of DNA damage.[4][6]
Q2: How does the pH of a solution affect the chemical stability of this compound?
A2: this compound is a weakly acidic compound and its stability is pH-dependent.[2][7] It is incompatible with strong bases and strong oxidizing agents.[2][5] Under alkaline conditions (e.g., pH 9), it can undergo photolysis, leading to the formation of degradation products.[7] Similarly, photolysis can also occur in acidic solutions (e.g., pH 5.6), resulting in different degradation byproducts.[2][5] Many pesticides are susceptible to alkaline hydrolysis, where the molecule is degraded in alkaline water (pH > 7), reducing its efficacy.[8] Therefore, maintaining an appropriate pH is critical to prevent the degradation of this compound during experiments.
Q3: How does pH influence the solubility of this compound?
A3: this compound has a moderate to low aqueous solubility, reported as 30 mg/L at 20°C and pH 7.[1] It is much more soluble in organic solvents like methanol and ethanol.[2][9] As a weak acid with pKa values of 7.6 (pK1) and 11.5 (pK2), its solubility in water is expected to increase as the pH rises above its first pKa.[2][10] At higher pH, this compound deprotonates to form a more polar and water-soluble salt.[7] Conversely, in acidic solutions below its pKa, it exists predominantly in its less soluble, non-ionized form.
Q4: I am observing low or no activity with this compound in my experiment. Could pH be the issue?
A4: Yes, the pH of your experimental medium is a critical factor that could be responsible for low or inconsistent activity. The antimicrobial and anthelmintic activity of phenolic compounds like this compound is often attributed to the non-ionized (protonated) form, which is more lipophilic and can more easily penetrate the cell membranes of target organisms. This suggests that optimal activity might occur at a pH near or slightly below its pKa of 7.6. However, this must be balanced with the compound's stability, which can be compromised at very low or high pH values.[2][7] Refer to the troubleshooting guide below for a systematic approach to investigating pH-related issues.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem: this compound precipitates when added to my aqueous experimental medium.
-
Possible Cause 1: Low Aqueous Solubility. this compound is poorly soluble in water, especially at neutral or acidic pH.[1][9]
-
Solution 1: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO or ethanol.[11] Add the stock solution to your aqueous medium in a small volume to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (<1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.
-
Possible Cause 2: Incorrect pH. The pH of your buffer may be too low, favoring the less soluble, non-ionized form of this compound.
-
Solution 2: Measure the pH of your final working solution after adding the this compound stock. If precipitation is an issue and your experimental design allows, consider increasing the pH of the buffer slightly (e.g., to pH 8) to enhance solubility. However, be aware that this may decrease activity if the ionized form is less potent.
Problem: Inconsistent or no biological activity is observed.
-
Possible Cause 1: Suboptimal pH. The pH of the medium may be too high, leading to a higher proportion of the less active, ionized form of this compound, or it may be in a range that promotes chemical degradation.
-
Solution 1: Verify the pH of your experimental medium. It is recommended to test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for activity in your specific assay. The ideal pH will balance the need for the active, non-ionized form with the compound's stability.
-
Possible Cause 2: Compound Degradation. this compound can degrade over time, especially when exposed to light or stored in alkaline solutions.[5][7]
-
Solution 2: Always prepare fresh working solutions from a solid or a recently prepared concentrated stock for each experiment. Store stock solutions in the dark at 2-8°C.[9]
Problem: High variability is observed between experimental replicates.
-
Possible Cause 1: Inconsistent pH. Small variations in the pH between replicate wells or tubes can lead to significant differences in activity.
-
Solution 1: Use a high-quality buffer system with sufficient buffering capacity to maintain a stable pH throughout the experiment. Verify the final pH of the medium in several replicate wells before starting the assay.
-
Possible Cause 2: Incomplete Solubilization or Precipitation. If this compound is not fully dissolved or precipitates out of solution during the experiment, it will lead to inconsistent effective concentrations.
-
Solution 2: After adding the this compound stock to your medium, vortex or mix thoroughly. Visually inspect all samples for any signs of precipitation before and during the experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ | [9] |
| Molar Mass | 269.12 g/mol | [12] |
| Appearance | White to light pink powder | [7] |
| Water Solubility | 30 mg/L (at 20°C, pH 7) | [1] |
| pKa₁ | 7.6 (at 25°C) | [2][10] |
| pKa₂ | 11.5 (at 25°C) | [2][10] |
| LogP | 4.26 - 4.3 | [2][7] |
Table 2: Summary of pH-Dependent Stability
| pH Condition | Stability & Degradation Pathway | Source(s) |
| Acidic (e.g., pH 5.6) | Subject to photolysis, resulting in hydrolysis of a chlorine atom. | [2][5][7] |
| Neutral (pH 7) | Moderately stable; serves as a reference for solubility measurement. | [1] |
| Alkaline (e.g., pH 9) | Incompatible with strong bases. Subject to photolysis, forming different degradation products than under acidic conditions. | [2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions at Various pH Values
This protocol describes how to prepare working solutions of this compound in a buffered medium for activity assays.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add 100% DMSO to dissolve the powder and create a concentrated stock solution (e.g., 10 mg/mL or ~37 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Store this stock at 2-8°C, protected from light.
-
-
Prepare Buffers:
-
Prepare a series of sterile biological buffers (e.g., phosphate buffer, TRIS buffer) at the desired pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Ensure the buffer has sufficient capacity to maintain the pH after the addition of the this compound stock and any cellular media.
-
-
Prepare Working Solutions:
-
For each desired final concentration and pH, calculate the volume of this compound stock solution needed.
-
In a sterile tube, add the required volume of the appropriate pH buffer.
-
While vortexing gently, add the calculated volume of the this compound stock solution to the buffer. This serial dilution into a larger volume of buffer minimizes precipitation.
-
Ensure the final concentration of DMSO is identical across all samples and is at a non-toxic level (typically ≤0.5%).
-
-
Verification:
-
After preparation, measure the pH of an aliquot of each working solution to confirm it is at the target value.
-
Visually inspect the solution for any signs of precipitation. If present, the protocol may need to be optimized by lowering the final concentration or adjusting the pH.
-
Protocol 2: General Method for Assessing pH-Dependent Anthelmintic Activity
This protocol provides a general framework for testing the effect of pH on the anthelmintic activity of this compound using an earthworm model (Pheretima posthuma).[13][14]
-
Worm Collection and Preparation:
-
Collect adult earthworms and wash them with normal saline to remove fecal matter.[13]
-
-
Preparation of Test Solutions:
-
Prepare this compound working solutions at a fixed concentration (e.g., 10 mg/mL) across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) in a suitable buffer (e.g., PBS), as described in Protocol 1.[15]
-
Prepare a positive control solution containing a standard anthelmintic drug (e.g., Albendazole, 10 mg/mL).[13]
-
Prepare a negative control solution containing only the buffer and the same final concentration of the organic solvent (e.g., DMSO) used in the test solutions.
-
-
Experimental Procedure:
-
Place individual earthworms of similar size into separate petri dishes containing 25 mL of the respective test or control solutions.
-
Observe the worms and record the time to paralysis (when the worm does not move when shaken vigorously) and the time to death (when the worm shows no movement and turns pale).[13]
-
Perform the experiment in triplicate for each condition.
-
-
Data Analysis:
-
Calculate the mean time to paralysis and death for each pH value.
-
Compare the results across the different pH conditions to determine which pH provides the most potent anthelmintic activity.
-
Visualizations
Mechanism and Experimental Diagrams
The following diagrams illustrate the mechanism of this compound and key experimental and troubleshooting workflows.
Caption: this compound uncouples oxidative phosphorylation.
Caption: Workflow for pH optimization experiments.
Caption: Troubleshooting common this compound experiment issues.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound | 97-23-4 [chemicalbook.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound | Antimicrobial Agent & Preservative [benchchem.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. toku-e.com [toku-e.com]
- 10. This compound CAS#: 97-23-4 [m.chemicalbook.com]
- 11. This compound | Antibacterial | Antifungal | Parasite | TargetMol [targetmol.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Evaluation of anthelmintic activity and in silico PASS assisted prediction of Cordia dichotoma (Forst.) root extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anthelmintic Activity, Cytotoxicity, and Phytochemical Screening of Plants Used to Treat Digestive Parasitosis of Small Ruminants in Benin (West Africa) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dichlorophen and Bithionol: A Comparative Analysis of their Efficacy Against Cestodes
In the landscape of anthelmintic research, dichlorophen and bithionol have historically been significant compounds in the treatment of cestode infections. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Efficacy Against Cestodes: A Quantitative Overview
The following tables summarize the quantitative data on the efficacy of this compound and bithionol against two common cestodes: Taenia saginata (beef tapeworm) and Hymenolepis nana (dwarf tapeworm).
Table 1: Efficacy of this compound against Taenia saginata
| Cestode Species | Host | Drug | Dosage | Efficacy (Cure Rate) | Reference |
| Taenia saginata | Human | This compound | 6 gm (single dose) | ~90% | [1] |
Table 2: Efficacy of Bithionol against Taenia saginata and Hymenolepis nana
| Cestode Species | Host | Drug | Dosage | Efficacy | Reference |
| Taenia saginata | Human | Bithionol | 50 mg/kg body weight | Complete deworming in all cases | [2][3] |
| Taenia saginata | Human | Bithionol | Not specified | 85-100% cure rate | [4] |
| Hymenolepis nana (immature) | Mouse | Bithionol | 100 mg/kg/day for 12 days | 48% elimination | [5] |
| Hymenolepis nana (mature) | Mouse | Bithionol | 100 mg/kg/day for 5 days | 32% elimination | [5] |
Mechanisms of Action
This compound: The primary mechanism of action for this compound is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of the cestode.[6] This disruption of the electron transport chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in the parasite's death.
Bithionol: Bithionol exhibits a multi-faceted mechanism of action. It is a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for the production of the second messenger cyclic AMP (cAMP).[2][7] By inhibiting sAC, bithionol disrupts various cellular signaling pathways. Additionally, it has been suggested that bithionol interferes with succinate oxidation, further compromising the parasite's energy metabolism.
Experimental Protocols
Below are detailed methodologies for representative in vivo and in vitro experiments to evaluate the efficacy of anticestodal drugs.
In Vivo Efficacy of Bithionol against Taenia saginata in Humans
This protocol is based on a study evaluating the clinical efficacy of bithionol.
1. Subject Selection:
- Inclusion criteria: Patients confirmed to be infected with Taenia saginata through the identification of proglottids or eggs in stool samples.
- Exclusion criteria: Patients with other underlying health conditions that could interfere with the study.
2. Treatment Regimen:
- Administer bithionol orally at a dose of 50 mg per kg of body weight.
- The total dose is divided into two equal parts, given 30 minutes apart.[2][3]
3. Post-Treatment Procedure:
- Three hours after the final dose of bithionol, administer a saline purge (e.g., sodium sulfate or magnesium sulfate) to facilitate the expulsion of the tapeworm.[2][3]
4. Sample Collection and Analysis:
- Collect all stool passed by the patient for three days following treatment.[8]
- Carefully examine the stool for the presence of the tapeworm's scolex (head) and strobila (body). The recovery of the scolex confirms the complete eradication of the worm.
- If the scolex is not found, conduct follow-up stool examinations for Taenia eggs at one and three months post-treatment to confirm the absence of infection.[8]
In Vitro Efficacy of this compound against Hymenolepis nana
This protocol outlines a general procedure for assessing the anthelmintic activity of a compound against adult cestodes in a laboratory setting.
1. Parasite Collection and Preparation:
- Maintain a colony of Hymenolepis nana in a suitable laboratory host (e.g., mice).
- Euthanize an infected host and aseptically remove the small intestine.
- Gently flush the intestinal lumen with a pre-warmed, sterile physiological saline solution to collect the adult worms.
- Wash the collected worms multiple times in fresh, sterile saline to remove any host tissue or debris.
2. Drug Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Prepare serial dilutions of the stock solution in a culture medium (e.g., RPMI-1640 supplemented with glucose and antibiotics) to achieve the desired test concentrations.
3. Experimental Setup:
- Place a set number of live, intact adult worms (e.g., 5-10) into each well of a multi-well plate.
- Add the prepared drug dilutions to the respective wells.
- Include a negative control group (worms in culture medium with the solvent used for the drug) and a positive control group (worms in a medium containing a known effective anthelmintic like praziquantel).
4. Incubation and Observation:
- Incubate the plates at 37°C in a humidified atmosphere.
- Observe the worms under a microscope at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
5. Data Collection:
- Record the motility and survival of the worms at each time point. Motility can be scored on a scale (e.g., 0 = no movement, 1 = minimal movement, 2 = slow movement, 3 = active movement).
- The time to paralysis and death for each drug concentration should be recorded. Death is confirmed by the complete cessation of movement, even after gentle prodding.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Medical Chemical Corporation: Para-site [med-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro cultivation of the tapeworm Hymenolepis nana from larva to adult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. [Treatment Of Taeniasis With Bithionol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Unusual colonoscopy finding: Taenia saginata proglottid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Dichlorophen and Hexachlorophene
A comprehensive review of the in-vitro activity of Dichlorophen and Hexachlorophene reveals distinct antimicrobial profiles, with Hexachlorophene demonstrating potent efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, while this compound exhibits a broader spectrum of activity that includes both Gram-positive and Gram-negative organisms. This guide synthesizes available experimental data on their minimum inhibitory concentrations (MICs), zones of inhibition, and mechanisms of action to provide a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary of Antimicrobial Activity
| Compound | Primary Mechanism of Action | Spectrum of Activity | Key Efficacy Data |
| This compound | Uncoupling of oxidative phosphorylation, disruption of cell membrane integrity, potential tubulin binding mitotic inhibitor.[1] | Broad-spectrum including Gram-positive and Gram-negative bacteria.[2][3] | MIC vs. E. coli : ~27.7 µg/mL (0.103 mM)[2][3] MIC vs. B. cereus : ~55.4 µg/mL (0.206 mM)[2][3] |
| Hexachlorophene | Disruption of bacterial cell membrane integrity, leading to leakage of cellular contents.[4][5] | Primarily potent against Gram-positive bacteria, with weaker activity against Gram-negative bacteria.[4][5][6] | MIC vs. S. aureus : 0.5–4 µg/mL[4] MIC vs. Gram-negatives : >64 µg/mL[4] MIC vs. C. glabrata : 14.75-19.66 µM[7] |
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and Hexachlorophene. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound MIC | Hexachlorophene MIC |
| Staphylococcus aureus | No data available | 0.5–4 µg/mL[4] |
| Escherichia coli | ~27.7 µg/mL (0.103 mM)[2][3] | >64 µg/mL[4] |
| Bacillus cereus | ~55.4 µg/mL (0.206 mM)[2][3] | No data available |
| Acinetobacter calcoaceticus | ~222.0 µg/mL (0.825 mM)[2][3] | No data available |
| Candida glabrata | No data available | 14.75-19.66 µM[7] |
Note: MIC values for this compound were converted from mM to µg/mL for comparative purposes, using a molar mass of 269.12 g/mol .
Mechanisms of Antimicrobial Action
The antimicrobial properties of this compound and Hexachlorophene stem from their ability to disrupt fundamental cellular processes, albeit through different primary mechanisms.
This compound acts as a broad-spectrum antimicrobial by interfering with energy production and compromising cell membrane integrity. Its primary mode of action involves the uncoupling of oxidative phosphorylation in mitochondria. This disruption of the proton motive force essential for ATP synthesis leads to a severe energy deficit within the microbial cell. Furthermore, studies have indicated that this compound can induce DNA damage and alter the cell cycle, ultimately leading to programmed cell death (apoptosis). Recent research has also suggested that this compound may function as a tubulin binding mitotic inhibitor.[1]
Hexachlorophene , on the other hand, exerts its potent antibacterial effect, particularly against Gram-positive bacteria, by targeting and disrupting the bacterial cell membrane.[4][5] The compound integrates into the lipid bilayer of the cell membrane, causing an increase in permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, resulting in the death of the bacterial cell.[4][5] Its greater efficacy against Gram-positive bacteria is attributed to differences in the cell wall structure compared to Gram-negative organisms.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the antimicrobial action and evaluation of these compounds, the following diagrams have been generated using Graphviz.
References
- 1. Exposure to Sub-lethal 2,4-Dichlorophenoxyacetic Acid Arrests Cell Division and Alters Cell Surface Properties in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Bithionol, this compound, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. What is Hexachlorophene used for? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. journal.environcj.in [journal.environcj.in]
Validating Dichlorophen's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dichlorophen's antibacterial mechanism of action against alternative compounds. It includes detailed experimental protocols and supporting data to facilitate the validation of its efficacy in new bacterial strains.
This compound, a chlorinated bisphenol, has long been recognized for its broad-spectrum antimicrobial properties. Its primary mechanism of action is understood to be the disruption of cellular energy production by uncoupling oxidative phosphorylation.[1][2] Furthermore, it is known to compromise the integrity of microbial cell membranes and potentially interfere with metabolic enzymes through covalent binding to protein thiol groups. Some evidence also suggests that this compound can induce DNA damage within bacterial cells.[1]
This guide offers a comparative analysis of this compound against three other antimicrobial agents with distinct mechanisms of action: Bithionol, a structural analog of this compound; Miconazole, an antifungal agent with known antibacterial properties; and Triclosan, a widely used synthetic antimicrobial. By presenting quantitative performance data and detailed experimental methodologies, this document aims to equip researchers with the necessary tools to effectively evaluate and validate the mechanism of action of this compound in novel bacterial strains of interest.
Comparative Performance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and its alternatives against common pathogenic bacteria. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µM
| Bacterial Strain | This compound | Bithionol | Miconazole | Triclosan |
| Escherichia coli | 0.05[3] | >32 | >32 | <1 |
| Staphylococcus aureus | 0.206 | 0.206 | 0.825 | 0.825 |
| Pseudomonas aeruginosa | >32 | >32 | >32 | 32 |
Data compiled from Khaw et al., 2020.[4][5] Note: The study used a solid diffusion susceptibility test to determine MICs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the mechanism of action of this compound and other antimicrobial compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare a stock solution of the test compound at twice the highest desired final concentration.
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.
-
Membrane Potential Assay using DiSC₃(5)
This protocol assesses changes in bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). Depolarization of the membrane leads to an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Test compound
-
DiSC₃(5) stock solution (in DMSO)
-
Appropriate buffer (e.g., 5mM HEPES, 5mM glucose)
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the appropriate buffer.
-
Resuspend the cells in the buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.8-2 µM.
-
Incubate in the dark at room temperature with shaking for approximately 30-60 minutes to allow the dye to accumulate in polarized cells, which quenches its fluorescence.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a cuvette.
-
Record the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).
-
Add the test compound at the desired concentration and continue to record the fluorescence.
-
An increase in fluorescence indicates membrane depolarization.
-
A positive control, such as the ionophore gramicidin, can be used to induce complete depolarization.
-
DNA Damage Assay using TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)
This protocol detects DNA fragmentation, a hallmark of certain types of DNA damage, by enzymatically labeling the free 3'-OH ends of DNA breaks.
Materials:
-
Bacterial cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
Harvest the treated and untreated control cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by incubating them in a fixative solution for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells by incubating them in a permeabilization solution for 20 minutes at room temperature.
-
-
TUNEL Labeling:
-
Wash the permeabilized cells.
-
Resuspend the cells in the TUNEL reaction mixture.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Analysis:
-
Wash the cells to remove unincorporated labeled nucleotides.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer. An increase in the fluorescent signal in treated cells compared to controls indicates DNA fragmentation.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's mechanism of action and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway for this compound's mechanism of action in bacteria.
Caption: Experimental workflow for validating the mechanism of action of an antimicrobial agent.
References
- 1. This compound | Antimicrobial Agent & Preservative [benchchem.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Bithionol, this compound, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dichlorophen as a benchmark compound for novel biocide development
A Comparative Guide to Performance and Efficacy
In the relentless pursuit of novel biocides, the need for a reliable benchmark against which to measure the performance of new candidates is paramount. Dichlorophen, a chlorinated bisphenol with a long history of use as an antimicrobial agent, serves as an excellent benchmark compound.[1][2] Its well-documented, broad-spectrum activity against bacteria, fungi, and algae provides a robust baseline for evaluating the potential of next-generation biocides.[2][3] This guide offers a comparative analysis of this compound's performance against emerging biocidal agents, supported by experimental data and detailed methodologies to aid researchers in the development of more effective antimicrobial solutions.
Performance Snapshot: this compound vs. Novel Biocides
The efficacy of a biocide is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in its death.[4][5]
Below is a summary of the antimicrobial activity of this compound and selected novel biocides against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Microorganism | Gram Stain | MIC (µM) |
| Bacillus subtilis | Gram-positive | 0.206[1] |
| Bacillus cereus | Gram-positive | 0.206[1] |
| Escherichia coli | Gram-negative | 0.05[1] |
| Citrobacter freundii | Gram-negative | 0.206[1] |
| Acinetobacter calcoaceticus | Gram-negative | 0.825[1] |
Table 2: Comparative Antimicrobial Activity of Novel Biocides
| Novel Biocide | Microorganism | MIC | MBC/MFC |
| Cationic Gemini Surfactant | Staphylococcus aureus (Gram-positive) | 0.004 mM[6] | 0.009 mM[6] |
| Bacillus subtilis (Gram-positive) | 0.02 mM[6] | 0.02 mM[6] | |
| Escherichia coli (Gram-negative) | 0.04 mM[6] | 0.04 mM[6] | |
| Pseudomonas aeruginosa (Gram-negative) | 0.62 mM[6] | 0.31 mM[6] | |
| Candida albicans (Fungus) | 0.02 mM[6] | 0.04 mM[6] | |
| Aspergillus niger (Fungus) | 0.3 mM[6] | 0.3 mM[6] | |
| This compound-functionalized Gold Nanoparticles (DDM_Au NPs) | Carbapenem-Resistant Enterobacteriaceae (CRE) | 4 - 16 µg/mL[7][8] | Not Reported |
| MYC-053 (Novel Antifungal) | Candida glabrata | 0.125 - 4.0 µg/mL[9] | Not Reported |
| Candida auris | 0.125 - 4.0 µg/mL[9] | Not Reported | |
| Cryptococcus neoformans | 0.125 - 4.0 µg/mL[9] | Not Reported | |
| Pneumocystis spp. | 0.125 - 4.0 µg/mL[9] | Not Reported |
Understanding the Mechanism of Action
This compound primarily exerts its biocidal effects by uncoupling oxidative phosphorylation in mitochondria, which disrupts cellular energy production and leads to cell death.[1] It is also known to compromise the integrity of cellular membranes and potentially cause DNA damage.[1] A recent 2025 study has also identified this compound as a tubulin binding mitotic inhibitor.
The development of novel biocides often targets similar or alternative pathways. For instance, many new agents focus on disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with biofilm formation.[10]
Experimental Protocols: A Guide to Reproducible Results
Accurate and reproducible data is the cornerstone of biocide development. The following are detailed methodologies for determining the MIC and MBC/MFC of a compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Reagents and Microorganisms:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Culture the desired microorganism in an appropriate broth medium overnight.
-
Standardize the microbial suspension to a concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL (equivalent to a 0.5 McFarland standard).
-
Dilute the standardized suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium. This creates a gradient of concentrations.
-
Include a positive control well (microorganism and broth, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared microbial suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells that show no visible growth.
-
Aseptically transfer a small aliquot (e.g., 10-100 µL) from each of these clear wells to a fresh agar plate that does not contain the test compound.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
-
Data Interpretation:
-
The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).[5]
-
Visualizing the Path to Novel Biocides
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.
Caption: Workflow for novel biocide evaluation against a benchmark.
Caption: Hypothetical signaling pathway disrupted by a biocide.
References
- 1. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Anti-Biofilm Activity of this compound-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorophen: A Comparative Statistical Analysis of its Anthelmintic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic efficacy of Dichlorophen against other notable anthelmintics. The following sections present available experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and workflows to offer an objective analysis for research and development purposes.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and other anthelmintics against various helminth parasites. It is important to note that direct comparative studies involving this compound are limited in recent literature.
| Drug | Parasite | Host | Efficacy Metric | Efficacy | Citation |
| This compound | Fasciolopsis buski | Human | Ova Count Reduction | 83.3% (single treatment), 100% (repeat treatment) | [1] |
| Niclosamide | Fasciolopsis buski | Human | Ova Count Reduction | 48.5% | [1] |
| Niclosamide | Taenia solium | Human | Cure Rate | 84.3% | |
| Praziquantel | Taenia solium | Human | Cure Rate | 99.5% (at 10 mg/kg) | |
| Albendazole | Taenia solium | Human | Cure Rate | 96.4% | |
| Praziquantel | Dipylidium caninum, Taenia spp. | Dogs, Cats | Efficacy | 100% (at 5 mg/kg) | [2] |
| Febantel/Pyrantel/Praziquantel | Taenia spp. | Dogs | Efficacy | >99% | |
| Bunamidine Hydrochloride | Dipylidium caninum | Dogs | Elimination | >99% | |
| Bunamidine Hydrochloride | Taenia taeniaeformis | Cats | Cure Rate | 100% (11/11 cats) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Study of this compound and Niclosamide in Fasciolopsis buski Infection
-
Objective: To compare the efficacy of this compound and Niclosamide in treating Fasciolopsis buski infection in an endemic area.
-
Study Population: Human patients infected with F. buski.
-
Methodology:
-
Pre-treatment stool samples were collected to determine the baseline ova count.
-
Patients were randomly assigned to two groups: one receiving this compound and the other receiving Niclosamide.
-
Post-treatment stool samples were collected to determine the reduction in ova count.
-
A subset of patients who did not show complete eradication of infection after the initial treatment received a repeat treatment, followed by another stool examination.
-
-
Efficacy Evaluation: The percentage reduction in the mean ova count was calculated for each treatment group. A complete cure was defined as the absence of ova in the stool post-treatment.[1]
General Protocol for Anthelmintic Efficacy Trials in Companion Animals (Canine and Feline)
This generalized protocol is based on standard veterinary parasitology guidelines for evaluating the efficacy of anthelmintics against cestode infections.
-
Objective: To determine the efficacy of an anthelmintic drug against natural or experimental infections of cestodes (e.g., Dipylidium caninum, Taenia spp.) in dogs or cats.
-
Animals: A statistically significant number of dogs or cats with confirmed cestode infections.
-
Methodology:
-
Pre-treatment: Fecal samples are collected from each animal to confirm the presence of cestode proglottids or eggs. For experimental infections, animals are inoculated with a known number of viable cestode larvae.
-
Randomization: Animals are randomly allocated to a treatment group (receiving the test anthelmintic) and a control group (receiving a placebo or no treatment).
-
Treatment Administration: The anthelmintic is administered according to the recommended dosage and route. For oral medications, animals are often fasted before and after treatment to ensure optimal drug absorption.
-
Post-treatment Observation: Animals are monitored for any adverse reactions. Feces are collected for a set period (e.g., 48-72 hours) to recover and count expelled worms.
-
Necropsy (for terminal studies): At the end of the study period, animals are humanely euthanized, and the entire gastrointestinal tract is examined to recover and count any remaining worms.
-
-
Efficacy Calculation: Efficacy is calculated based on the percentage reduction of worms in the treated group compared to the control group using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Mechanism of Action and Signaling Pathways
This compound's primary anthelmintic action is attributed to the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[3] This disruption of the parasite's energy metabolism leads to paralysis and death.
Signaling Pathway: Uncoupling of Oxidative Phosphorylation
The following diagram illustrates the general mechanism by which uncouplers like this compound disrupt ATP synthesis in the parasite's mitochondria.
Caption: this compound uncouples oxidative phosphorylation by creating a proton leak across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis and leading to parasite death.
Experimental Workflow: Anthelmintic Efficacy Trial
The logical flow of a typical in vivo anthelmintic efficacy trial is depicted below.
Caption: A typical workflow for an in vivo anthelmintic efficacy trial, from animal selection to statistical analysis of the results.
References
A Researcher's Guide to Confirming the Purity of Synthesized Dichlorophen Using Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity for synthesized active pharmaceutical ingredients such as Dichlorophen is a critical step in drug development and manufacturing. This guide provides a comparative overview of key analytical techniques used to determine the purity of this compound, offering objective comparisons of their performance with supporting experimental data. Detailed methodologies for each technique are provided to enable researchers to implement these methods in their own laboratories.
Comparative Purity Analysis of this compound
A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Key Performance Characteristics | Typical Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Allows for quantification of impurities.[1][2][3] | Trimer impurity, other process-related impurities, and degradation products.[1][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information for impurity identification.[5][6] | Residual solvents, starting materials (e.g., p-chlorophenol), and volatile by-products.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides unambiguous structural confirmation and can quantify impurities without the need for a specific reference standard for each impurity (qNMR).[8][9] | Structural isomers, residual solvents, and other organic impurities.[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Purity
This method is adapted from established procedures for the analysis of this compound and related compounds.[1][10]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v).[1] An alternative mobile phase can be a mixture of methanol and 1% (v/v) acetic acid solution (9:1 v/v).[10]
-
Flow Rate: 1.0 - 1.5 mL/min.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area. Any impurity peaks can be quantified using an external standard method if reference standards are available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is designed for the identification of volatile and semi-volatile impurities in synthesized this compound.[5][6]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation (with derivatization for enhanced volatility):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of an anhydrous solvent like pyridine and 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR provides comprehensive structural information and is a powerful tool for purity assessment.[8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to verify the chemical structure of this compound and identify any proton-containing impurities. The characteristic signals for this compound in DMSO-d6 are approximately δ 3.81 (s, 2H, CH₂), δ 5.0 (s, 2H, -OH), and δ 6.55-6.91 (m, 6H, ArH).[9]
-
¹³C NMR: A carbon-13 spectrum will confirm the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): For highly accurate purity determination, a qNMR experiment can be performed using a certified internal standard with a known purity. The purity of this compound is calculated by comparing the integral of a specific this compound signal to the integral of a known signal from the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard (for qNMR) into an NMR tube.
-
Add the deuterated solvent and dissolve the sample completely.
-
-
Data Analysis: Process the NMR spectra to identify signals corresponding to this compound and any impurities. For qNMR, calculate the purity using the appropriate formulas, taking into account the molar masses and number of protons for both the analyte and the internal standard.
Visualizations
Caption: Experimental workflow for the synthesis and purity confirmation of this compound.
Caption: Logical relationship between analytical techniques and the types of impurities detected.
References
- 1. Liquid chromatographic analysis of this compound and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deswater.com [deswater.com]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. publ.iss.it [publ.iss.it]
- 6. researchgate.net [researchgate.net]
- 7. US4127735A - Preparation of dichlorophene - Google Patents [patents.google.com]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. fda.gov.tw [fda.gov.tw]
A Head-to-Head Comparison of Dichlorophen and Triclosan Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the antimicrobial agents Dichlorophen and triclosan, with a specific focus on their efficacy against gram-positive bacteria. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their work.
Executive Summary
This compound and triclosan are both potent antimicrobial agents with activity against a broad spectrum of microorganisms. While both are effective against gram-positive bacteria, they exhibit distinct mechanisms of action, which may influence their suitability for different applications. This compound primarily acts by uncoupling oxidative phosphorylation, leading to a rapid depletion of cellular energy.[1] In contrast, triclosan's mechanism is concentration-dependent; at lower concentrations, it specifically inhibits fatty acid synthesis, a crucial pathway for bacterial membrane integrity, while at higher concentrations, it acts as a non-specific biocide.[2][3] This fundamental difference in their modes of action has implications for their spectrum of activity, potential for resistance development, and overall utility in research and development.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound and triclosan against various gram-positive bacteria. It is important to note that these values have been compiled from various sources and experimental conditions may differ.
| Gram-Positive Bacteria | This compound MIC (µg/mL) | Triclosan MIC (µg/mL) | Source(s) |
| Staphylococcus aureus | Data not available in sources | 0.016 - 4.0 | [3][4][5] |
| Enterococcus faecalis | Data not available in sources | 3.43 | [6] |
Note: The MIC values for triclosan against Staphylococcus aureus show a wide range, which can be attributed to strain-specific differences and the potential for resistance development.[4][5]
Mechanisms of Action: A Visualized Comparison
The distinct signaling pathways and cellular targets of this compound and triclosan are illustrated below.
References
- 1. Antimicrobial spectrum of triclosan, a broad-spectrum antimicrobial agent for topical application. II. Comparison with some other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial spectrum of triclosan, a broad-spectrum antimicrobial agent for topical application. II. Comparison with some other antimicrobial agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Triclosan and antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Assessment of the Antimicrobial Efficacy of Triclosan, Amoxicillin and Eugenol against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Dichlorophen with Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Dichlorophen, a chlorinated bisphenol, has long been recognized for its broad-spectrum antimicrobial properties.[1][2] This guide provides a comparative assessment of the synergistic effects of this compound when combined with other antimicrobial agents, supported by available experimental data. It also offers detailed methodologies for key experiments to facilitate further research in this area.
Mechanism of Action: this compound
This compound's primary antimicrobial mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondrial membrane.[1][3] This disruption of the proton motive force interferes with ATP synthesis, leading to a severe energy deficit and ultimately microbial cell death.[1] Additionally, it has been suggested that this compound can covalently bind to the thiol groups of microbial proteins and disrupt the integrity of the cell membrane.[2]
Synergistic and Additive Effects of this compound Combinations
Research into the synergistic potential of this compound has primarily focused on its combination with other antifungal and anthelmintic agents that also exhibit antibacterial properties. The following tables summarize the available data on these interactions.
Table 1: Summary of Synergistic and Additive Effects of this compound Combinations
| Combination | Target Organism(s) | Type of Interaction | Observed Effect | Reference |
| This compound + Miconazole | Acinetobacter calcoaceticus | Additive | Increased zone of inhibition (40.6-fold) compared to individual agents. | [4] |
| Bacillus subtilis | Additive | Increased zone of inhibition (5.14-fold) compared to individual agents. | [4] | |
| This compound + Bithionol | Acinetobacter calcoaceticus | Not explicitly synergistic | Investigated as structurally similar compounds. | [4] |
| Bacillus subtilis | Not explicitly synergistic | Investigated as structurally similar compounds. | [4] |
Note: The referenced study primarily used diffusion susceptibility tests and reported findings as a "fold" increase in the zone of inhibition, indicating an enhanced effect but not always formally classifying it as synergy using standard metrics like the Fractional Inhibitory Concentration Index (FICI).
Experimental Protocols
To rigorously assess the synergistic potential of this compound with other antimicrobial agents, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Stock solutions of this compound and the second antimicrobial agent at known concentrations.
2. Assay Procedure:
-
Dispense 50 µL of broth medium into each well of the 96-well plate.
-
Create serial twofold dilutions of this compound along the x-axis of the plate and the second antimicrobial agent along the y-axis.
-
The final plate should contain a range of concentrations of both agents, alone and in combination.
-
Inoculate each well with 100 µL of the standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
3. Data Analysis and Interpretation:
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
-
Interpret the FICI value as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time and can distinguish between bactericidal and bacteriostatic activity.
1. Preparation of Materials:
-
Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL in appropriate broth.
-
This compound and the second antimicrobial agent at desired concentrations (typically based on their MICs, e.g., 0.5x, 1x, 2x MIC).
2. Assay Procedure:
-
Set up test tubes or flasks containing the bacterial suspension with:
-
No antimicrobial (growth control).
-
This compound alone.
-
The second antimicrobial agent alone.
-
The combination of this compound and the second agent.
-
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
3. Data Analysis and Interpretation:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism as an uncoupler of oxidative phosphorylation.
References
Independent Laboratory Validation of Dichlorophen Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Dichlorophen, supported by available experimental data from various independent studies. The aim is to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific application.
Quantitative Data Summary
The following tables summarize the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) methods for the analysis of this compound and related compounds.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1: this compound in Veterinary Capsules[1] | Method 2: this compound in Cosmetics[2] | Method 3: 2,4-Dichlorophenoxyacetic acid (related compound)[3] |
| Instrumentation | High-Performance Liquid Chromatograph | High-Performance Liquid Chromatograph with Photodiode Array Detector | High-Performance Liquid Chromatograph |
| Column | C-18 | Lichrospher 100 RP-18, 5 µm, 4.0 mm i.d. × 25 cm | C18 column (4.6 mm × 150 mm, 3 μm) |
| Mobile Phase | Methanol-water (75:25) | Methanol and 1%(v/v) acetic acid solution (9:1 v/v) | 0.05 M orthophosphoric acid (pH 2.0) 35% and acetonitrile 65% |
| Flow Rate | 1.5 mL/min | 0.8 mL/min | 2.0 mL/min |
| Detection Wavelength | 290 nm | 300 nm | 210 nm |
| Retention Time | 6.5 min | Not Specified | Approx. 2 min (for a related compound) |
| Limit of Quantification (LOQ) | Not Specified | 2 ppm | 2 µg/mL |
| **Linearity (R²) ** | Not Specified | Not Specified | ≥ 0.9996 |
| Recovery (%) | Not Specified | Not Specified | 80 - 100% |
Table 2: Comparison of GC/MS and Other Methods for this compound and Related Compounds
| Parameter | Method 1: 2,6-Dichlorophenol by GC/MS-SIM[4] | Method 2: Dichlorprop-p in Soil by GC/MS[5] | Method 3: Dichlorvos (related compound) by HPLC/UV[6] |
| Instrumentation | Gas Chromatograph-Mass Spectrometer (Selected Ion Monitoring) | Gas Chromatograph/Mass Spectrometer | High-Performance Liquid Chromatograph with UV detector |
| Sample Preparation | Hexane extraction and ultrasound probe | Extraction with acetic acid in methanol/water and acetone, SPE cleanup, methylation | Addition of HCl, centrifugation, filtration |
| Quantification Method | Standard addition and internal standard (5-BrV) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery (%) | Not Specified | Not Specified | 85% (at 0.15 µg/mL) |
| Precision (RSD) | Not Specified | Not Specified | 8% (at 0.15 µg/mL) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. HPLC Method for this compound in Veterinary Capsules [1]
-
Instrumentation : High-Performance Liquid Chromatograph.
-
Column : C-18.
-
Mobile Phase : A mixture of methanol and water in a 75:25 ratio.
-
Flow Rate : 1.5 mL/min.
-
Detection : UV detector set at a wavelength of 290 nm.
-
Sample Preparation : The sample is dissolved in a suitable solvent and filtered before injection.
-
Analysis : this compound and its major impurity (trimer) are separated with retention times of approximately 6.5 and 9.0 minutes, respectively.
2. HPLC Method for this compound in Cosmetics [2]
-
Instrumentation : High-Performance Liquid Chromatograph equipped with a Photodiode Array Detector.
-
Column : Lichrospher 100 RP-18 (5 µm, 4.0 mm i.d. × 25 cm) or equivalent.
-
Mobile Phase : A mixture of methanol and 1% (v/v) acetic acid solution in a 9:1 (v/v) ratio, filtered through a membrane filter.
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 20 µL.
-
Detection : Quantitative wavelength set at 300 nm.
-
Standard Preparation : Stock solutions of this compound are prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by diluting the stock solution with methanol to concentrations ranging from 0.1-50 µg/mL.
-
Sample Preparation : Approximately 1 g of the sample is accurately weighed, mixed with 10 mL of methanol, and ultrasonicated for 30 minutes. The solution is then diluted to volume with methanol and filtered.
-
Quantification : The amount of this compound in the sample is calculated using a standard curve.
3. GC/MS Method for 2,6-Dichlorophenol in Ticks [4]
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Sample Preparation : The sex pheromone extract is obtained by exposing attractive female ticks to hexane followed by application of an ultrasound probe.
-
Quantification : Quantification is performed using both the standard addition method and a calibration curve with 5-bromo-4-hydroxy-3-methoxybenzaldehyde (5-BrV) as an internal standard.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability and suitability for its intended purpose.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. Liquid chromatographic analysis of this compound and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov.tw [fda.gov.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dichlorophen: A Guide for Laboratory Professionals
The safe and compliant disposal of dichlorophen is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance that is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or chemical splash goggles, and a protective lab coat.[3] For tasks with a risk of dust generation or aerosolization, a NIOSH-approved respirator may be necessary.[3]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Emergency Facilities: Ensure that an eye wash station and emergency shower are readily accessible when handling this product.[1]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Isolate the spill area immediately.[5] Ensure the area is well-ventilated.
-
Containment: For solid spills, avoid generating dust.[1][6] For liquid spills, use an inert, non-combustible absorbent material like sand or earth to contain the spill.[3][5] Do not use combustible materials such as sawdust.[3]
-
Collection: Carefully collect the spilled material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3][4]
-
Decontamination: Wash the contaminated area thoroughly with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Spillages or uncontrolled discharges into watercourses must be immediately reported to the Environmental Agency or other appropriate regulatory body.[1]
Step-by-Step Disposal Protocol
This compound waste is classified as hazardous and must not be disposed of down the drain or in regular trash.[1][3] The primary and recommended method for disposal is through a licensed hazardous waste disposal company, typically involving high-temperature incineration.[4][7][8]
-
Waste Segregation and Collection:
-
Designated Container: Use a dedicated, compatible, and leak-proof container for collecting this compound waste and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).[3][9] The container must have a secure, tight-fitting lid.[9]
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be segregated into the "halogenated organic waste" stream.[8] Do not mix it with non-halogenated, reactive, or other incompatible waste streams.[8][9]
-
-
Container Labeling:
-
Waste Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[10]
-
Store the sealed container in a designated, secure satellite accumulation area within the laboratory.[8]
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1][3]
-
-
Arranging for Final Disposal:
-
Contact EHS: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3][8]
-
Licensed Disposal Company: The disposal must be handled by a licensed and qualified hazardous waste disposal company.[3][7] The most common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with a scrubber to remove effluent gases.[1][4][7]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, and complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[3][9]
-
Quantitative Data and Classifications
The following table summarizes key quantitative data and transport information for this compound, which is essential for proper shipping and handling by waste management professionals.
| Parameter | Value / Classification | Source |
| UN Number | 3077 | [1][7] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) | [1][7] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [1][7] |
| Packing Group | III | [1][7] |
| Aquatic Toxicity (Fish) | LC50 - Pimephales promelas (fathead minnow) - 0.31 mg/l - 96.0 h | [7] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) | [1][7] |
Operational Workflow for this compound Disposal
The following diagram illustrates the step-by-step workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound hazardous waste.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. redox.com [redox.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorophen
Essential safety protocols and operational plans for the secure management of Dichlorophen in laboratory settings.
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing this compound, a substance requiring careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is crucial to double-glove for certain operations. | Prevents direct skin contact with this compound. The choice of glove material should be based on the specific solvent being used and the duration of the task. Regular inspection for signs of degradation or puncture is essential.[1] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, chemical splash goggles and a face shield are necessary.[2][3] | Protects the eyes and face from accidental splashes or aerosolized particles of this compound. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols. | Minimizes the risk of inhaling this compound particles. The type of respirator should be selected based on the potential exposure concentration. |
| Protective Clothing | A flame-resistant lab coat or a chemical-resistant apron should be worn over personal clothing.[1][2] For large-scale operations, chemical-resistant coveralls may be appropriate. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material, are required in any laboratory setting where hazardous chemicals are handled. | Protects the feet from spills. |
Glove Compatibility: An In-depth Look
Estimated Glove Compatibility for this compound:
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Nitrile | Fair to Good | Suitable for short-duration tasks and protection against splashes. Nitrile gloves offer good resistance to a variety of chemicals but may have limited resistance to certain chlorinated compounds. Immediate replacement after contamination is crucial.[4][5] |
| Neoprene | Good | Offers a broader range of chemical resistance than nitrile and may be suitable for tasks with a higher potential for exposure. |
| Butyl Rubber | Excellent | Generally provides excellent resistance to a wide range of chemicals, including many chlorinated compounds. Recommended for prolonged or high-exposure tasks. |
| Latex | Poor to Fair | Natural rubber latex gloves are generally not recommended for handling chlorinated organic compounds due to their lower chemical resistance. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step plan outlines the key operational procedures.
Pre-Handling Preparations
-
Information Review: Before handling this compound for the first time, all personnel must review the Safety Data Sheet (SDS).
-
Fume Hood Check: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for any defects, such as cracks, holes, or degradation.
-
Spill Kit Availability: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.
Handling Procedures
-
Controlled Environment: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Dust Generation: When working with solid this compound, handle it carefully to avoid creating dust.
-
Use of Tools: Utilize spatulas and other appropriate tools for transferring the chemical to avoid direct contact.
-
Container Management: Keep containers of this compound tightly sealed when not in use.
Spill Management
-
Immediate Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials such as sawdust.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation: this compound waste must be segregated as "halogenated organic waste."[7] Do not mix it with non-halogenated waste streams.[7]
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents ("this compound").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Chemical Gloves: Safety-Tested for Industrial Use [us.pipglobal.com]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. ironclad.com [ironclad.com]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. showagroup.com [showagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. ehss.syr.edu [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
